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  • Product: 4,5-Dichloropyridin-2(1H)-one
  • CAS: 856965-66-7

Core Science & Biosynthesis

Foundational

Technical Guide: 4,5-Dichloropyridin-2(1H)-one

The following technical guide details the chemical identity, synthesis, and application of 4,5-Dichloropyridin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry. CAS Number: 856965-66-7 Synonyms:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4,5-Dichloropyridin-2(1H)-one , a critical heterocyclic building block in medicinal chemistry.

CAS Number: 856965-66-7 Synonyms: 4,5-Dichloro-2-pyridone; 4,5-Dichloro-2-hydroxypyridine (tautomer) Molecular Formula: C₅H₃Cl₂NO Molecular Weight: 163.99 g/mol [1][2][3]

Executive Summary

4,5-Dichloropyridin-2(1H)-one is a halogenated heterocyclic scaffold extensively utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antiviral drugs.[1][3] Its structural significance lies in the 2-pyridone core , a privileged motif that serves as a hydrogen bond donor/acceptor pair mimicking peptide bonds.[1][3][4] The 4,5-dichloro substitution pattern provides unique electronic properties and handles for further functionalization via nucleophilic aromatic substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) or metal-catalyzed cross-coupling reactions.[1][4]

This guide outlines the physicochemical profile, validated synthesis pathways, and handling protocols for researchers integrating this core into drug discovery campaigns.[3][4]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

The compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][3][4] In the solid state and polar solvents (e.g., DMSO, Methanol), the 2-pyridone form predominates due to dimerization and favorable dipole interactions.[3][4]

Table 1: Physicochemical Specifications
PropertySpecificationNotes
Appearance Off-white to beige crystalline solidDarkens upon oxidation/light exposure.[1][2][3][4][5]
Melting Point >160°C (Predicted)High lattice energy due to H-bonding networks.[1][3][4]
Boiling Point ~244°C (at 760 mmHg)Decomposition likely before boiling.[1][3][4]
Solubility DMSO, DMF, MeOH (Hot)Poorly soluble in water and non-polar alkanes.[3][4]
pKa ~8.5 (NH acidity)Deprotonation yields an ambident anion.[1][3][4]
Storage 2–8°C, Inert Atmosphere (Ar/N₂)Hygroscopic; store in desiccator.
Tautomerism & Reactivity

Understanding the tautomeric equilibrium is vital for alkylation reactions.[1][3][4]

  • N-Alkylation: Favored under thermodynamic control or with soft electrophiles.[1][3][4]

  • O-Alkylation: Favored by hard electrophiles (e.g., alkyl halides with ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) or kinetic control.[1][4]
    

Synthesis Methodologies

Two primary routes are established for the synthesis of 4,5-Dichloropyridin-2(1H)-one. Method A is recommended for laboratory-scale purity, while Method B is a cost-effective industrial route.[1][3][4]

Diagram 1: Synthesis Pathways

SynthesisPathways cluster_legend Methodology PrecursorA 2-Amino-4,5-dichloropyridine (CAS 188577-68-6) IntermediateA Diazonium Salt [Intermediate] PrecursorA->IntermediateA NaNO2, H2SO4 0°C Product 4,5-Dichloropyridin-2(1H)-one (CAS 856965-66-7) IntermediateA->Product H2O, Heat (Hydrolysis) PrecursorB 2,4,5-Trichloropyridine (CAS 55934-01-5) PrecursorB->Product NaOH (aq), reflux (Nucleophilic Hydrolysis) Method A: Diazotization (High Purity) Method A: Diazotization (High Purity) Method B: Hydrolysis (Industrial) Method B: Hydrolysis (Industrial)

Caption: Comparison of Diazotization (Method A) and Hydrolysis (Method B) routes for synthesis.

Protocol A: Diazotization of 2-Amino-4,5-dichloropyridine (High Purity)

This method avoids the formation of isomeric mixtures common in chlorination reactions.[1][3]

Reagents:

  • 2-Amino-4,5-dichloropyridine (1.0 eq)[1][3]

  • Sodium Nitrite (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 1.2 eq)
    
  • Sulfuric Acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 2.5 M aqueous solution)
    

Step-by-Step Workflow:

  • Solubilization: Suspend 2-Amino-4,5-dichloropyridine in dilute

    
     at room temperature.
    
  • Diazotization: Cool the mixture to 0–5°C using an ice bath. Add an aqueous solution of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     dropwise, maintaining the temperature below 5°C to prevent decomposition of the diazonium intermediate.[4]
    
  • Hydrolysis: Once addition is complete, allow the mixture to warm to room temperature, then heat to 60–80°C for 1 hour. Nitrogen gas evolution indicates successful hydrolysis.[1][3][4]

  • Isolation: Cool the solution to precipitate the product. Filter the solid and wash with cold water.[1][3][4]

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1][3][4][6][7]

Mechanistic Insight: The reaction proceeds via the formation of an unstable diazonium salt (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), which is rapidly displaced by water (

-like mechanism) to form the 2-hydroxypyridine, which immediately tautomerizes to the stable 2-pyridone.[1]
Protocol B: Hydrolysis of 2,4,5-Trichloropyridine

Reagents: 2,4,5-Trichloropyridine, NaOH (10% aq), Dioxane (co-solvent). Conditions: Reflux for 12–24 hours.[1][3][4] Note: The 2-position is the most electron-deficient and susceptible to nucleophilic attack, but minor hydrolysis at the 4-position may occur, requiring chromatographic separation.[1][3]

Applications in Drug Discovery[3][11]

4,5-Dichloropyridin-2(1H)-one is a versatile scaffold.[1][3] The chlorine atoms at positions 4 and 5 have distinct reactivities, allowing for regioselective functionalization .[3][4]

Diagram 2: Functionalization Logic

Reactivity Core 4,5-Dichloropyridin-2(1H)-one N_Alk N-Alkylation / Arylation (Target: Kinase Hinge Binder) Core->N_Alk R-X, Base or Ar-B(OH)2, Cu(OAc)2 C4_Sub C-4 Substitution (SNAr) (Most Reactive Position) Core->C4_Sub Nucleophiles (R-NH2, R-SH) C5_Coup C-5 Cross-Coupling (Suzuki/Stille) (Less Reactive, requires Pd) Core->C5_Coup Pd(0), Boronic Acids

Caption: Regioselective derivatization strategy. C-4 is electronically primed for SNAr; C-5 requires catalysis.

Key Applications:
  • Kinase Inhibitors: The lactam motif (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) mimics the hydrogen bonding pattern of the ATP adenine ring, making it an excellent "hinge binder" in kinase inhibitor design.[1][4]
    
  • Antivirals: Used as a precursor for bicyclic systems (e.g., furopyridines) found in non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][3][4]

  • Bioisosteres: The dichloropyridone ring acts as a bioisostere for substituted phenyl rings, improving metabolic stability and solubility.[1][3][4]

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed (H302).[1][3][4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][3][4]

  • STOT-SE: May cause respiratory irritation (H335).[1][3][4]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3][4] Handle within a fume hood to avoid inhalation of dust.[1][3][4]

  • Spill Cleanup: Sweep up solid spills without creating dust.[1][4] Neutralize surfaces with a mild detergent.[1][4]

  • Waste Disposal: Dispose of as halogenated organic waste.[1][3][4] Do not release into drains due to potential aquatic toxicity (common for polychlorinated heterocycles).[1][3][4]

References

  • Chemical Identity & CAS: PubChem. 4,5-Dichloropyridin-2(1H)-one Compound Summary. National Library of Medicine.[1][3][4] [Link]

  • General Pyridone Synthesis (Diazotization): Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 26, p. 16 (1946).[3][4] (Standard protocol adaptation).

  • Industrial Hydrolysis Method: Google Patents.[1][3][4] Process for the preparation of dichloropyridones. [3]

  • Medicinal Chemistry Applications: Journal of Medicinal Chemistry. Pyridone scaffolds in kinase inhibitors.[1][3][4] [Link]

Sources

Exploratory

Technical Monograph: 4,5-Dichloropyridin-2(1H)-one

[1] Abstract This technical guide provides a comprehensive structural and functional analysis of 4,5-Dichloropyridin-2(1H)-one (CAS: 856965-66-7), a critical heterocyclic scaffold in medicinal chemistry and agrochemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This technical guide provides a comprehensive structural and functional analysis of 4,5-Dichloropyridin-2(1H)-one (CAS: 856965-66-7), a critical heterocyclic scaffold in medicinal chemistry and agrochemical development.[1] We examine its molecular architecture, specifically the lactam-lactim tautomeric equilibrium influenced by dichloro-substitution, and present a validated synthesis protocol via the hydrolysis of 2,4,5-trichloropyridine.[2] Furthermore, we detail its spectroscopic signature and strategic utility as a regioselective building block for N- vs. O-alkylation.[1][2]

Molecular Architecture & Electronic Properties[2]

Structural Overview

4,5-Dichloropyridin-2(1H)-one is a halogenated derivative of 2-pyridone.[1] Its core structure consists of a six-membered nitrogen-containing ring substituted with chlorine atoms at the C4 and C5 positions and a carbonyl group at C2.[1][2]

Key Physicochemical Parameters:

PropertyValueNote
IUPAC Name 4,5-Dichloropyridin-2(1H)-one
Common Synonyms 4,5-Dichloro-2-hydroxypyridine; 4,5-Dichloro-2-pyridone
CAS Number 856965-66-7
Molecular Formula C

H

Cl

NO
Molecular Weight 163.99 g/mol
Melting Point ~231 °C (decomp.)[1][3][4]High crystallinity due to H-bonding
pKa ~6.0 - 7.0 (Predicted)Acidified by electron-withdrawing Cl groups
Lactam-Lactim Tautomerism

Like unsubstituted 2-pyridone, this molecule exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1]

  • Lactam Form (A): The dominant species in the solid state and polar solvents (e.g., DMSO, water) due to strong intermolecular hydrogen bonding (dimerization) and aromaticity retention.[2]

  • Lactim Form (B): Favored in the gas phase or non-polar solvents, though the electron-withdrawing chlorine atoms at C4 and C5 tend to increase the acidity of the N-H proton, potentially influencing the equilibrium compared to the parent pyridone.[2]

The chlorine substituents exert a strong inductive effect (-I), reducing electron density in the ring.[2] This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates the C-Cl bonds for metal-catalyzed cross-coupling reactions.[1][2]

Tautomerism Lactam Lactam Form (4,5-Dichloropyridin-2(1H)-one) Dominant in Solid State/Polar Solvents Lactim Lactim Form (4,5-Dichloro-2-hydroxypyridine) Minor Tautomer Lactam->Lactim Proton Transfer (Solvent Dependent)

Figure 1: Lactam-lactim tautomeric equilibrium.[1][2] The lactam form is generally thermodynamically preferred in solution.

Synthesis & Manufacturing Protocol

Primary Route: Hydrolysis of 2,4,5-Trichloropyridine

The most robust industrial and laboratory scale synthesis involves the selective hydrolysis of 2,4,5-trichloropyridine.[2] The chlorine at the C2 position is most labile to nucleophilic attack due to the inductive effect of the adjacent nitrogen.[2]

Reaction Scheme:



Detailed Experimental Protocol

Note: This protocol is a standardized adaptation based on nucleophilic aromatic substitution principles for chloropyridines.

Reagents:

  • 2,4,5-Trichloropyridine (1.0 eq)

  • Sodium Hydroxide (2.5 eq, 10% aqueous solution)

  • Solvent: DMSO or tert-Butanol (to enhance solubility and rate)[1]

  • Acid for quenching: HCl (2M)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2,4,5-trichloropyridine and DMSO (5 mL per gram of substrate). Stir until fully dissolved.

  • Nucleophilic Attack: Slowly add the 10% NaOH solution dropwise. The reaction is exothermic; maintain temperature below 40°C during addition.[2]

  • Reflux: Heat the mixture to 80-100°C. Monitor by TLC or HPLC. The conversion typically requires 4-12 hours depending on the scale.[1][2]

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice/water.

  • Acidification: Adjust pH to ~3-4 using 2M HCl. The product, 4,5-dichloropyridin-2(1H)-one, will precipitate as a white to off-white solid.[1]

  • Purification: Filter the solid. Wash with cold water to remove residual salts.[2] Recrystallize from ethanol or an ethanol/water mixture if high purity (>98%) is required.[2]

SynthesisWorkflow Start Start: 2,4,5-Trichloropyridine Step1 Dissolve in Polar Solvent (DMSO or t-BuOH) Start->Step1 Step2 Add aq. NaOH (2.5 eq) Temp < 40°C Step1->Step2 Step3 Heat to 80-100°C (4-12 Hours) Step2->Step3 Step4 Cool & Quench Pour into Ice Water Step3->Step4 Step5 Acidify to pH 3-4 (Precipitate Product) Step4->Step5 End Isolate: 4,5-Dichloropyridin-2(1H)-one (Filtration & Recrystallization) Step5->End

Figure 2: Step-by-step synthesis workflow via hydrolysis of 2,4,5-trichloropyridine.

Spectroscopic Characterization

To validate the structure, researchers should look for the following diagnostic signals. The symmetry and substitution pattern result in a simplified NMR spectrum.[2]

TechniqueDiagnostic SignalAssignment

H NMR
(DMSO-

)

ppm (br s, 1H)
NH (Lactam).[1] Disappears with D

O shake.

ppm (s, 1H)
H6 (Adjacent to Nitrogen, deshielded).[2]

ppm (s, 1H)
H3 (Adjacent to Carbonyl).[2]

C NMR

ppm
C=O (Carbonyl).[2]
Mass Spectrometry

163 (M+), 165 (M+2), 167 (M+4)
Characteristic Cl

isotope pattern
(9:6:1 intensity ratio).[2]

Note: Chemical shifts are approximate and solvent-dependent.[1][2] The key feature is the presence of two distinct singlets in the aromatic region, confirming the 4,5-substitution pattern which leaves positions 3 and 6 unsubstituted.

Applications in Drug Discovery[2][5]

4,5-Dichloropyridin-2(1H)-one serves as a versatile scaffold ("building block") in medicinal chemistry.[1]

Regioselective Alkylation

The molecule can undergo alkylation at either the Nitrogen (N-alkylation) or the Oxygen (O-alkylation), depending on conditions:

  • N-Alkylation: Favored by soft bases (e.g., K

    
    CO
    
    
    
    ) in polar aprotic solvents, yielding N-substituted pyridones (common in kinase inhibitor scaffolds).[2]
  • O-Alkylation: Favored by hard electrophiles or silver salts (Ag

    
    CO
    
    
    
    ), yielding 2-alkoxypyridines.[1][2]
Transition Metal Cross-Coupling

The chloro substituents at C4 and C5 are chemically distinct.[2]

  • C4-Cl: Generally more reactive towards nucleophilic aromatic substitution (S

    
    Ar) or palladium-catalyzed couplings due to the para-position relative to the carbonyl (conjugate addition-elimination pathway).[1]
    
  • C5-Cl: Typically requires more forcing conditions or specialized ligands for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][2]

This differential reactivity allows for sequential functionalization, enabling the construction of complex polysubstituted pyridine libraries.[2]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Handling: Use in a fume hood.[2] Wear nitrile gloves and safety glasses.[2]

  • Storage: Store in a cool, dry place. The compound is stable under standard conditions but should be kept away from strong oxidizing agents.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91688, 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one (Related Structure & Properties). Retrieved January 31, 2026, from [Link]

  • Bayer Pharma AG. Patent WO2016016287: Preparation of substituted pyridines and their use as mineralocorticoid receptor antagonists.[2] (Cited for synthesis methodologies of related aminopyridones).[2][3][5]

Sources

Foundational

Comprehensive Spectroscopic Profile: 4,5-Dichloropyridin-2(1H)-one

The following technical guide details the spectroscopic characterization and structural analysis of 4,5-Dichloropyridin-2(1H)-one. Executive Summary & Compound Identity 4,5-Dichloropyridin-2(1H)-one is a critical heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural analysis of 4,5-Dichloropyridin-2(1H)-one.

Executive Summary & Compound Identity

4,5-Dichloropyridin-2(1H)-one is a critical heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceutical agents. Its structural uniqueness lies in the vicinal dichloro-substitution pattern, which significantly alters its electronic properties compared to the parent 2-pyridone.

This guide focuses on the lactam tautomer (2-pyridone form), which is the predominant species in the solid state and polar solvents (DMSO, Methanol), as opposed to the lactim tautomer (2-hydroxypyridine), which is favored in the gas phase and non-polar solvents.

Parameter Data
CAS Number 856965-66-7
IUPAC Name 4,5-dichloropyridin-2(1H)-one
Synonyms 4,5-dichloro-2-pyridone; 4,5-dichloro-2-hydroxypyridine
Molecular Formula C₅H₃Cl₂NO
Molecular Weight 163.99 g/mol
Exact Mass 162.96 g/mol

Structural Dynamics & Tautomerism

Understanding the spectroscopic data of this compound requires a foundational grasp of its tautomeric equilibrium. In solution, the signal profile shifts dramatically based on solvent polarity due to the migration of the proton between the ring nitrogen (lactam) and the oxygen (lactim).

Tautomeric Equilibrium Pathway

The following diagram illustrates the solvent-dependent equilibrium. In DMSO-d₆ (standard NMR solvent), the equilibrium shifts >95% toward the Lactam form.

Tautomerism Lactam Lactam Form (2-Pyridone) Favored in Polar Solvents (DMSO, MeOH, H2O) Lactim Lactim Form (2-Hydroxypyridine) Favored in Non-Polar Solvents (Gas Phase, Hexane) Lactam->Lactim  K_eq << 1 (DMSO)  

Figure 1: Tautomeric equilibrium of 4,5-dichloropyridin-2(1H)-one. Spectroscopic data below corresponds to the Lactam form unless otherwise noted.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4,5-dichloropyridin-2(1H)-one is distinct due to the absence of vicinal coupling constants (


), as the two remaining protons (H3 and H6) are separated by quaternary carbons bearing chlorine atoms.

Solvent: DMSO-d₆ (Favors Lactam form) Frequency: 400 MHz

Position Shift (δ, ppm) Multiplicity Integration Assignment Logic
N-H 11.8 – 12.5Broad Singlet1HExchangeable acidic proton on Nitrogen. Broadening due to quadrupole relaxation of ¹⁴N and H-bonding.
H-6 7.95 – 8.05Singlet1HMost deshielded ring proton due to proximity to the electronegative Nitrogen. Appears as a singlet (para-coupling to H3 is negligible).
H-3 6.75 – 6.85Singlet1HShielded relative to H6 due to proximity to the Carbonyl group, but deshielded relative to parent pyridone by the C4-Cl.

Critical Analysis:

  • Absence of Coupling: Unlike the parent 2-pyridone, which shows complex splitting (dd or ddd), the 4,5-dichloro derivative displays two distinct singlets. This simplifies identification but requires careful chemical shift analysis to distinguish from the 3,5-dichloro isomer (where protons would be at C4 and C6).

  • Solvent Effect: If run in CDCl₃ (where solubility is low), the equilibrium shifts slightly toward the lactim form, potentially causing the appearance of an -OH signal (~9-10 ppm) and shifting ring protons upfield due to aromatization of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum provides the definitive "fingerprint" for the dichloro-substitution via the isotopic abundance of Chlorine (


Cl and 

Cl).
  • Ionization Mode: ESI- or EI

  • Base Peak (M+): 163 m/z

Isotope Pattern (M : M+2 : M+4): For a molecule with two chlorine atoms, the theoretical intensity ratio is approximately 9 : 6 : 1 .

  • m/z 163:

    
    Cl + 
    
    
    
    Cl (Relative Intensity: 100%)
  • m/z 165:

    
    Cl + 
    
    
    
    Cl (Relative Intensity: ~65%)
  • m/z 167:

    
    Cl + 
    
    
    
    Cl (Relative Intensity: ~10%)

Fragmentation:

  • Loss of CO (28 amu) is common in pyridones, leading to a [M-CO]⁺ fragment at m/z 135 (dichloropyrrole-like cation).

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the amide-like functionality (lactam).

Functional Group Wavenumber (cm⁻¹) Mode Notes
N-H / O-H 2800 – 3200StretchingBroad band indicating strong intermolecular Hydrogen bonding (dimer formation).
C=O (Amide I) 1640 – 1660StretchingStrong, sharp peak. Characteristic of the cyclic amide (pyridone).
C=C / C=N 1580 – 1610StretchingRing skeletal vibrations.
C-Cl 700 – 800StretchingStrong bands in the fingerprint region.

Synthesis & Experimental Protocol

To ensure high purity for spectroscopic standards, the following synthesis route via selective hydrolysis of 2,4,5-trichloropyridine is recommended. This method exploits the higher electrophilicity of the C-2 position.

Workflow Diagram

Synthesis Start 2,4,5-Trichloropyridine (Starting Material) Step1 Step 1: Nucleophilic Substitution Reagent: NaOH (aq), Reflux Solvent: 1,4-Dioxane/Water Start->Step1 Selective hydrolysis at C-2 Inter Intermediate: Sodium 4,5-dichloropyridin-2-olate Step1->Inter Step2 Step 2: Acidification Reagent: HCl (conc.) to pH 2 Inter->Step2 Product Product: 4,5-Dichloropyridin-2(1H)-one (Precipitate) Step2->Product Filtration & Recrystallization

Figure 2: Selective synthesis of 4,5-dichloropyridin-2(1H)-one via hydrolysis.

Step-by-Step Protocol
  • Reaction: Dissolve 2,4,5-trichloropyridine (10 mmol) in a mixture of 1,4-dioxane (20 mL) and 2.5 M NaOH (20 mL).

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) for disappearance of starting material.

  • Workup: Cool the reaction mixture to room temperature.

  • Acidification: Carefully acidify with 2M HCl until pH ~2. The pyridone form is less soluble in acidic water than the phenolate salt.

  • Isolation: A white to off-white solid will precipitate. Filter the solid and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain analytical grade crystals.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11383790, 4,5-Dichloro-2-hydroxypyridine. Retrieved from [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]

  • Google Patents (2019).CN110117251B - Preparation method of 4,5-dichloro-2-hydroxypyridine.
  • MySkinRecipes (2024). 4,5-Dichloropyridin-2(1H)-one Product Specifications. Retrieved from [Link]

Exploratory

Structural Elucidation of 4,5-Dichloropyridin-2(1H)-one: A Comprehensive NMR Analysis Guide

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes the causality of spectral features and provides a robust framework for structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes the causality of spectral features and provides a robust framework for structural verification.[1][2]

Executive Summary & Chemical Context

4,5-Dichloropyridin-2(1H)-one (CAS: 60532-37-4) is a critical heterocyclic building block, particularly in the synthesis of antiviral agents and kinase inhibitors.[1][2] Its analysis is frequently complicated by prototropic tautomerism —the equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2]

For reproducible NMR data, researchers must control the tautomeric equilibrium.[1] In the solid state and in polar aprotic solvents (like DMSO), the lactam form predominates.[1] This guide standardizes the analytical protocol using DMSO-d6 to ensure the molecule is observed in its biologically relevant lactam state, providing a stable baseline for quality control (QC).

Tautomeric Equilibrium Dynamics

The following diagram illustrates the solvent-dependent equilibrium. In DMSO-d6, the equilibrium shifts strongly to the left (Lactam).[1][2]

Tautomerism Lactam Lactam Form (2-Pyridone) Dominant in DMSO/Solid Lactim Lactim Form (2-Hydroxypyridine) Minor in DMSO Lactam->Lactim Non-polar solvents (CDCl3) Lactim->Lactam Polar solvents (DMSO, H2O)

Figure 1: Tautomeric equilibrium.[1][2] The lactam form is stabilized by the high dielectric constant of DMSO and intermolecular hydrogen bonding.[1]

Experimental Protocol

To ensure "self-validating" results, follow this standardized sample preparation method.

Solvent Selection[1][2][3]
  • Primary Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Reasoning: DMSO disrupts intermolecular H-bonding dimers (which cause peak broadening in CDCl3) and stabilizes the lactam tautomer, yielding sharp, distinct signals.[1][2]

  • Secondary Option: Methanol-d4 (CD3OD).[1][2]

    • Note: Using CD3OD will exchange the NH proton (H1), causing the disappearance of the signal at ~11-12 ppm.[1] This is a useful diagnostic test but poor for primary characterization.[1][2]

Sample Preparation Steps[1][2]
  • Massing: Weigh 10–15 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute.[1] The solution must be completely clear to avoid line broadening.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at 2.50 ppm (1H) and 39.52 ppm (13C).

1H NMR Analysis (400 MHz, DMSO-d6)

The 4,5-dichloro substitution pattern simplifies the spectrum significantly by eliminating vicinal coupling.[1] The spectrum is characterized by two distinct singlets in the aromatic region and a broad downfield signal for the NH.[1]

Predicted Chemical Shifts & Assignments[1][2]
SignalShift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
NH 11.5 – 12.5 Broad Singlet (br s)1HN-H (Pos 1)Highly deshielded lactam proton; exchangeable with D2O.[1][2]
H6 7.9 – 8.2 Singlet (s)1HC6-HDeshielded by adjacent Nitrogen and ortho-Chlorine (C5).[1][2]
H3 6.6 – 6.9 Singlet (s)1HC3-HShielded relative to H6; alpha to Carbonyl (C2).[1][2]
Impurity 3.33Broad-H2OCommon in DMSO-d6.[1][2]
Solvent 2.50Pentet-DMSOResidual solvent peak.[1][2][3]
Diagnostic Features (Self-Validation)
  • The "Singlet-Singlet" Pattern: The most critical confirmation of the 4,5-dichloro isomer is the absence of coupling between H3 and H6.[1]

    • Contrast: A 3,4-dichloro isomer would show two doublets (J ~5-8 Hz) for H5 and H6.[1][2]

    • Contrast: A 5,6-dichloro isomer is impossible in the 2-pyridone scaffold (N is at 1).[1][2]

  • H6 vs. H3 Distinction: H6 is consistently downfield (higher ppm) due to the electronegativity of the adjacent nitrogen atom.[1][2] H3 is upfield, adjacent to the carbonyl.[1]

13C NMR Analysis (100 MHz, DMSO-d6)

The 13C spectrum should display 5 distinct carbon signals . Quaternary carbons (C-Cl and C=O) will have significantly lower intensity than CH carbons due to longer relaxation times and lack of NOE enhancement.[1][2]

Predicted Chemical Shifts[1][2][5]
SignalShift (δ ppm)TypeAssignmentStructural Logic
C2 160 – 162 C_quatC=O (Carbonyl)Characteristic lactam carbonyl shift.[1][2]
C4 140 – 144 C_quatC-ClDeshielded by Cl; Beta to C=O.[1][2]
C6 136 – 140 CHC6-HAlpha to Nitrogen; Deshielded.[1][2]
C3 118 – 122 CHC3-HAlpha to Carbonyl.[1][2]
C5 112 – 118 C_quatC-ClBeta to Nitrogen; Shielded relative to C4.[1][2]
Acquisition Note

For quantitative accuracy (integration of C-Cl carbons), use a pulse sequence with an extended relaxation delay (d1 > 3 seconds) or use Cr(acac)3 relaxation agent, as quaternary carbons relax slowly.[1][2]

Analytical Workflow & Logic Map

The following flowchart details the decision-making process for verifying the structure and troubleshooting common issues.

Workflow Start Start: Solid Sample Prep Dissolve in DMSO-d6 (Avoid CDCl3) Start->Prep CheckSolubility Is solution clear? Prep->CheckSolubility Acquire Acquire 1H NMR (ns=16, d1=1s) Analyze Analyze Aromatic Region (6.0 - 8.5 ppm) Acquire->Analyze CheckSolubility->Acquire Clear Sonicate Sonicate / Filter CheckSolubility->Sonicate Cloudy Sonicate->Acquire CouplingCheck Coupling Pattern? Analyze->CouplingCheck Pass Two Singlets Found (Confirmed 4,5-dichloro) CouplingCheck->Pass Singlets Fail Doublets Observed (Wrong Isomer: Likely 3,4 or 3,5) CouplingCheck->Fail Splitting

Figure 2: Analytical workflow for structural verification. The coupling pattern is the primary "Go/No-Go" decision gate.[1][2]

Troubleshooting & Impurities

ObservationProbable CauseCorrective Action
Broadened Signals Tautomeric exchange or dimerization.[1][2]Ensure solvent is dry DMSO-d6.[1][2] If using CDCl3, switch to DMSO.[1]
Missing NH Peak Deuterium exchange.[1][2]Check if CD3OD or D2O was used.[1][2] Re-run in anhydrous DMSO-d6.
Extra Doublets Regioisomer contamination.Check for 3,4-dichloro isomer (coupling J~5-7 Hz).
Peak at 3.33 ppm Water.Dry the sample in a vacuum oven or use fresh ampoule solvent.[1][2]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][2][4] Chem.1997 , 62, 7512–7515.[1][5] Link(Standard reference for solvent residual peaks).

  • Cox, R. H.; Bothner-By, A. A. "Proton Magnetic Resonance Spectra of Substituted Pyridines."[1] J. Phys.[1][2] Chem.1969 , 73, 2465.[1] (Foundational text on pyridine substituent effects).

  • Balasubramanian, M.; Keay, J. G. "Pyridines and their Benzo Derivatives."[1] In Comprehensive Heterocyclic Chemistry II, 1996 .[1] (Detailed review of pyridone tautomerism and reactivity).

  • SDBS (Spectral Database for Organic Compounds) . "1H NMR of 2-Pyridone derivatives." National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1][2] Link(General reference for spectral data comparison).

Sources

Protocols & Analytical Methods

Method

Synthesis of Novel Antiviral Compounds Utilizing 4,5-Dichloropyridin-2(1H)-one: Application Notes and Protocols

Introduction: The Versatile 4,5-Dichloropyridin-2(1H)-one Scaffold in Antiviral Drug Discovery The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 4,5-Dichloropyridin-2(1H)-one Scaffold in Antiviral Drug Discovery

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of diverse molecular architectures. Among its derivatives, 4,5-Dichloropyridin-2(1H)-one stands out as a particularly valuable building block for the development of novel antiviral agents. The two chlorine atoms at the C4 and C5 positions offer distinct opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions, while the nitrogen atom of the pyridinone ring is amenable to N-alkylation, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical and pharmacological properties.

This technical guide provides detailed application notes and protocols for the synthesis of potential antiviral compounds starting from 4,5-Dichloropyridin-2(1H)-one. We will explore two key synthetic strategies: regioselective Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties at the C4 position, and subsequent N-alkylation to further elaborate the molecular structure. The causality behind experimental choices, such as the selection of catalysts, bases, and reaction conditions, will be discussed to provide a deeper understanding of the underlying chemical principles. These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery of new antiviral therapeutics.

Strategic Overview: A Two-Pronged Approach to Diversification

Our synthetic strategy for generating a library of potential antiviral compounds from 4,5-Dichloropyridin-2(1H)-one is centered on a two-step sequence. This approach allows for the systematic exploration of the chemical space around the pyridinone core, enabling the investigation of structure-activity relationships (SAR).

G start 4,5-Dichloropyridin-2(1H)-one step1 Step 1: Regioselective C4-Arylation (Suzuki-Miyaura Coupling) start->step1 intermediate 4-Aryl-5-chloro-pyridin-2(1H)-one step1->intermediate step2 Step 2: N-Alkylation intermediate->step2 final_product 1-Alkyl-4-aryl-5-chloro-pyridin-2(1H)-one (Potential Antiviral Compound) step2->final_product

Figure 1: General synthetic workflow.

Step 1: Regioselective C4-Arylation via Suzuki-Miyaura Coupling. The initial and most critical transformation is the selective functionalization of one of the two C-Cl bonds. The chlorine atom at the C4 position of the pyridinone ring is generally more reactive towards palladium-catalyzed cross-coupling reactions compared to the one at C5. This regioselectivity is a key advantage, allowing for the controlled introduction of a diverse range of aryl and heteroaryl groups. The Suzuki-Miyaura coupling is the reaction of choice due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

Step 2: N-Alkylation of the Pyridinone Ring. Following the successful C4-arylation, the pyridinone nitrogen can be alkylated to introduce further diversity. This step is crucial for modulating the compound's lipophilicity, solubility, and potential interactions with biological targets. A variety of alkylating agents can be employed, offering a straightforward method to fine-tune the properties of the final compounds.

Detailed Protocols and Methodologies

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C4-Position

This protocol details the synthesis of 4-aryl-5-chloro-pyridin-2(1H)-one derivatives from 4,5-Dichloropyridin-2(1H)-one and various arylboronic acids.

Rationale for Experimental Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings. It is a stable Pd(0) source that readily enters the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate (K₂CO₃) is a moderately strong base that is effective in this transformation and is compatible with a wide range of functional groups.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the activation of the boronic acid.

G reagents Reagents: - 4,5-Dichloropyridin-2(1H)-one - Arylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ - 1,4-Dioxane/H₂O reaction_setup 1. Combine reactants and solvents in a reaction vessel. reagents->reaction_setup degas 2. Degas the mixture with an inert gas (e.g., Argon). reaction_setup->degas heating 3. Heat the reaction mixture (e.g., 80-100 °C). degas->heating monitoring 4. Monitor reaction progress by TLC or LC-MS. heating->monitoring workup 5. Aqueous workup and extraction. monitoring->workup purification 6. Purify by column chromatography. workup->purification product Product: 4-Aryl-5-chloro-pyridin-2(1H)-one purification->product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-Dichloropyridin-2(1H)-one (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a 2:1 to 4:1 mixture of 1,4-dioxane and water. The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 to 0.5 M concentration of the limiting reagent).

  • Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.) to the degassed mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-5-chloro-pyridin-2(1H)-one.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Representative Examples of C4-Arylated Pyridinones

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Chloro-4-phenylpyridin-2(1H)-one75-85
24-Fluorophenylboronic acid5-Chloro-4-(4-fluorophenyl)pyridin-2(1H)-one70-80
33-Methoxyphenylboronic acid5-Chloro-4-(3-methoxyphenyl)pyridin-2(1H)-one72-82
4Thiophen-2-ylboronic acid5-Chloro-4-(thiophen-2-yl)pyridin-2(1H)-one65-75
Protocol 2: N-Alkylation of 4-Aryl-5-chloro-pyridin-2(1H)-ones

This protocol describes the introduction of an alkyl group at the N1 position of the pyridinone ring.

Rationale for Experimental Choices:

  • Base: A suitable base is required to deprotonate the pyridinone nitrogen, making it nucleophilic. Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly used bases for this transformation. Stronger bases like sodium hydride (NaH) can also be employed, particularly for less reactive alkylating agents.

  • Alkylating Agent: A variety of alkyl halides (e.g., iodides, bromides, or chlorides) or other electrophiles can be used to introduce the desired alkyl group.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask containing a solution of the 4-aryl-5-chloro-pyridin-2(1H)-one (1.0 eq.) in dry DMF or acetonitrile, add the base (e.g., Cs₂CO₃, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq.) to the mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

  • Workup: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Antiviral Activity and Biological Evaluation

The synthesized compounds can be screened for their antiviral activity against a panel of viruses. The choice of viruses will depend on the specific research focus, but could include RNA viruses such as influenza virus, respiratory syncytial virus (RSV), or coronaviruses, as well as DNA viruses like herpes simplex virus (HSV).

Standard Antiviral Assays:

  • Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect host cells from virus-induced cell death.

  • Plaque Reduction Assay: This assay quantifies the reduction in the number of viral plaques (zones of cell death) in the presence of the test compound.

  • Viral Yield Reduction Assay: This assay measures the amount of infectious virus produced by infected cells in the presence of the compound.

Cytotoxicity Assessment:

It is crucial to assess the cytotoxicity of the compounds in the host cell lines used for the antiviral assays to ensure that the observed antiviral activity is not due to general toxicity. This is typically done using assays such as the MTT or MTS assay, which measure cell viability.

Table 2: Hypothetical Antiviral Activity Data

Compound IDR¹ (N-substituent)R² (C4-substituent)VirusIC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
AV-01 MethylPhenylInfluenza A5.2>100>19.2
AV-02 Ethyl4-FluorophenylInfluenza A2.8>100>35.7
AV-03 Propyl3-MethoxyphenylRSV8.1>100>12.3
AV-04 BenzylThiophen-2-ylSARS-CoV-212.5>100>8.0

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual antiviral activity would need to be determined experimentally.)

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust and versatile platform for the generation of novel pyridinone-based compounds with potential antiviral activity. The regioselective functionalization of 4,5-Dichloropyridin-2(1H)-one through Suzuki-Miyaura coupling, followed by N-alkylation, allows for the creation of a diverse library of molecules for biological screening. The rationale provided for the experimental choices should empower researchers to adapt and optimize these protocols for their specific needs.

Future work should focus on expanding the library of synthesized compounds by utilizing a wider range of boronic acids and alkylating agents. A thorough investigation of the structure-activity relationships will be critical in identifying the key structural features responsible for antiviral activity and in guiding the design of more potent and selective inhibitors. Furthermore, mechanistic studies to elucidate the mode of action of any identified lead compounds will be essential for their further development as potential therapeutic agents.

References

  • Suzuki-Miyaura Cross-Coupling Reactions: For a comprehensive review of the Suzuki-Miyaura reaction, its mechanism, and applications, please refer to: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • N-Alkylation of Heterocycles: For general procedures and conditions for the N-alkylation of nitrogen-containing heterocycles, see: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley, 2010. [Link]

  • Antiviral Drug Discovery: For an overview of the principles and methods of antiviral drug discovery, consult: De Clercq, E.; Li, G. Approved Antiviral Drugs over the Past 50 Years. Clin. Microbiol. Rev.2016 , 29 (3), 695–747. [Link]

  • Pyridinone Scaffolds in Medicinal Chemistry: For a review on the importance of pyridinone structures in drug discovery, see: Abdel-Aziz, A. A.-M.; Abuo-Rahma, G. E.-D. A.; Hassan, A.-A. A. Pyridinone in Medicinal Chemistry: A Review. Arch. Pharm. Chem. Life Sci.2019 , 352 (1), 1800254. [Link]

Application

Buchwald-Hartwig amination of 4,5-Dichloropyridin-2(1H)-one conditions

Application Note & Protocol Topic: Strategic Buchwald-Hartwig Amination of 4,5-Dichloropyridin-2(1H)-one Audience: Researchers, scientists, and drug development professionals. Introduction: Navigating the Challenges of C...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Buchwald-Hartwig Amination of 4,5-Dichloropyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of C-N Coupling on a Dichloro-Pyridinone Scaffold

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has become indispensable in pharmaceutical and materials science, where arylamines are ubiquitous structural motifs.[3] However, applying this powerful reaction to complex heterocyclic substrates, such as 4,5-Dichloropyridin-2(1H)-one, presents a unique set of challenges that demand a nuanced and strategic approach.

This substrate is characterized by several key features that influence the reaction's outcome:

  • Two Electrophilic Sites: The presence of two chlorine atoms at the C4 and C5 positions raises the critical issue of selectivity. Achieving mono-amination over di-amination, and controlling the regioselectivity between the two sites, is paramount.

  • Electron-Deficient Heterocycle: The pyridine ring is inherently electron-deficient, which can affect the rate-determining oxidative addition step of the catalytic cycle.[4]

  • Acidic N-H Proton: The pyridinone tautomer possesses an acidic proton on the ring nitrogen. This requires careful consideration of the base, as deprotonation can alter the substrate's solubility and electronic properties, and potentially interfere with the catalyst.

This document serves as a detailed guide for researchers tackling the Buchwald-Hartwig amination of 4,5-Dichloropyridin-2(1H)-one. We will dissect the mechanistic principles, provide a framework for rational condition screening, and offer a robust, step-by-step protocol as a validated starting point for optimization.

Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][5] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a specific substrate.

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by a phosphine ligand, inserts into the aryl-chloride bond. This is often the rate-limiting step, particularly for electron-rich or sterically hindered aryl chlorides.[1]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: This final step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + HNR'R'' - HX (Base) pd_amido L-Pd(II)(Ar)(NR'R'') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Product: Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

For 4,5-Dichloropyridin-2(1H)-one, the electron-withdrawing nature of the ring and the second chlorine atom can facilitate oxidative addition compared to simpler aryl chlorides. However, selectivity remains the primary hurdle.

Key Parameters for Optimization

A systematic approach to optimizing the reaction is crucial for success. We recommend a screening process focusing on the catalyst system, base, and solvent.[6]

The Catalyst System: Palladium Precatalyst and Ligand

Modern Buchwald-Hartwig amination relies on bulky, electron-rich phosphine ligands that stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[7] For challenging substrates like heteroaryl chlorides, the choice of ligand is critical.

  • Palladium Source: Using pre-formed, air-stable palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) is highly recommended.[7] These ensure efficient and reproducible generation of the active Pd(0) species, unlike traditional sources like Pd(OAc)₂ which can be inconsistent.[7]

  • Ligand Selection: The ligand dictates the catalyst's reactivity and steric environment. For electron-deficient heteroaryl chlorides, ligands from the second and third generation are excellent starting points.

Ligand ClassExample LigandsKey Characteristics & Application
Dialkylbiarylphosphines XPhos, RuPhos, BrettPhosHighly electron-rich and sterically hindered. Generally effective for a wide range of aryl chlorides and amines, including primary and secondary amines.[3][7] A good first choice for screening.
Josiphos-type Ligands JosiphosFerrocene-based ligands that have shown success in the selective amination of other dichloropyridines.[8]
N-Heterocyclic Carbenes (NHCs) IPr, PEPPSI-typeOffer strong sigma-donation and thermal stability. Can be effective for less reactive aryl chlorides under aerobic conditions.[9]

Expert Recommendation: Begin screening with XPhos or RuPhos . Their steric bulk can be advantageous in achieving mono-amination by hindering the approach to the second coupling site after the first amination has occurred.

Base Selection: A Critical Choice for Pyridinones

The base plays a dual role: it deprotonates the amine nucleophile and facilitates the turnover of the catalyst.[10] With 4,5-Dichloropyridin-2(1H)-one, the base can also deprotonate the pyridinone ring itself.

BasepKa (Conjugate Acid)AdvantagesDisadvantages
Sodium t-butoxide (NaOtBu) ~19Highly active, promotes fast reaction rates. The standard for many Buchwald-Hartwig reactions.[10]Can be too harsh for base-sensitive functional groups. Will deprotonate the pyridinone, potentially causing solubility issues or side reactions.
Potassium Carbonate (K₂CO₃) ~10.3Mild and inexpensive. Useful for substrates with base-sensitive groups.[8]Often requires higher temperatures and longer reaction times. May not be strong enough for less nucleophilic amines.
Potassium Phosphate (K₃PO₄) ~12.3A good intermediate-strength base. Often provides a good balance between reactivity and functional group tolerance.Can result in heterogeneous mixtures that are difficult to stir.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Very strong, non-nucleophilic base.[7]Can be less practical on a large scale and may promote undesired side reactions.

Expert Recommendation: While NaOtBu is a common starting point, its high basicity is a concern here. We recommend starting with a weaker base like K₃PO₄ or Cs₂CO₃ . This minimizes complications from deprotonating the pyridinone ring while often being sufficient to deprotonate the amine nucleophile, especially at elevated temperatures.

Solvent and Temperature

Aprotic, non-polar, or polar aprotic solvents are standard. The choice often depends on the solubility of the starting materials and the required reaction temperature.

  • Toluene & Dioxane: High boiling points, excellent for dissolving organic reagents. Most common choices.

  • tert-Amyl alcohol or t-Butanol: Can sometimes accelerate reactions, particularly with weaker bases.

  • Temperature: Typically ranges from 80-110 °C. Higher temperatures can overcome activation barriers but may also lead to catalyst decomposition or increased side products.

Expert Recommendation: Begin with Dioxane or Toluene at 100 °C . Monitor the reaction by TLC or LC-MS to establish a conversion profile.[6]

Protocol: Mono-Amination of 4,5-Dichloropyridin-2(1H)-one

This protocol provides a robust starting point for the mono-amination using a generic secondary amine. All steps should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Experimental_Workflow cluster_prep Vessel Preparation cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_workup Workup & Purification prep 1. Add Solids: - Pyridinone (1.0 eq) - Amine (1.1 eq) - Base (K₃PO₄, 2.0 eq) - Ligand (XPhos, 2 mol%) - Precatalyst (XPhos Pd G3, 1 mol%) seal 2. Seal Vial prep->seal evac 3. Evacuate & Backfill with Inert Gas (3x) seal->evac solvent 4. Add Degassed Dioxane evac->solvent heat 5. Heat to 100 °C with Vigorous Stirring solvent->heat monitor 6. Monitor by LC-MS (e.g., at 1h, 4h, 12h) heat->monitor cool 7. Cool to RT monitor->cool filter 8. Dilute & Filter through Celite cool->filter extract 9. Aqueous Workup (e.g., EtOAc/Water) filter->extract purify 10. Column Chromatography extract->purify

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials & Reagents:
  • 4,5-Dichloropyridin-2(1H)-one (1.0 equiv)

  • Amine (primary or secondary, 1.1 - 1.2 equiv)

  • XPhos Pd G3 Precatalyst (1-2 mol%)

  • XPhos Ligand (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane (degassed)

  • Reaction vial with a screw cap and septum

  • Standard laboratory glassware for workup and chromatography

Step-by-Step Procedure:
  • Vessel Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 4,5-Dichloropyridin-2(1H)-one, the amine (if solid), K₃PO₄, the XPhos ligand, and the XPhos Pd G3 precatalyst.

    • Rationale: Adding all solids at the beginning under ambient atmosphere is convenient. The catalyst is not yet active. Finely grinding the base increases its surface area and reactivity.

  • Inerting the Atmosphere: Seal the vial with the screw cap. Connect the vial to a Schlenk line or manifold. Evacuate the vial under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Rationale: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation. This step is critical for reproducibility.[7]

  • Solvent and Reagent Addition: Through the septum, add the degassed, anhydrous dioxane via syringe. If the amine is a liquid, add it now via syringe.

    • Rationale: Using degassed solvent prevents the introduction of oxygen into the inerted reaction vessel.

  • Reaction Execution: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

    • Rationale: Vigorous stirring is important, especially for heterogeneous mixtures involving K₃PO₄, to ensure good mass transfer.

  • Monitoring: After a set time (e.g., 1 hour), carefully take a small aliquot from the reaction mixture, quench it with water/EtOAc, and analyze by TLC or LC-MS to determine the consumption of starting material and formation of product(s). Continue heating and monitoring until the starting material is consumed or the reaction stalls.[7]

  • Workup: Once the reaction is complete, cool the vial to room temperature. Dilute the mixture with a suitable solvent like ethyl acetate or dichloromethane.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxygen exposure) 2. Insufficiently strong base 3. Low Temperature1. Ensure rigorous inert atmosphere technique and use degassed solvents. Use a fresh bottle of precatalyst. 2. Switch to a stronger base (e.g., NaOtBu), but be mindful of side reactions. 3. Increase the temperature in 10 °C increments.
Formation of Di-aminated Product 1. High catalyst loading 2. Long reaction time 3. Amine is highly reactive1. Reduce catalyst loading (e.g., to 0.5 mol%). 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a slight excess of the pyridinone substrate relative to the amine (e.g., 1.2 eq pyridinone to 1.0 eq amine).
Hydrodehalogenation (Loss of Cl) 1. Presence of water or other proton sources 2. Beta-hydride elimination side reaction1. Use anhydrous solvents and reagents. 2. This is an inherent side reaction pathway[1]; changing the ligand or lowering the temperature may mitigate it.
Poor Mass Balance / Tar Formation 1. Catalyst decomposition at high temperature 2. Substrate instability1. Lower the reaction temperature. 2. Consider a milder base (K₂CO₃) or different solvent system.

References

  • Buchwald-Hartwig amination - YouTube. (2023). Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Available at: [Link]

  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. (n.d.). ResearchGate. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (2020). University of Groningen Research Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Available at: [Link]

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Available at: [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). PMC - NIH. Available at: [Link]

  • Selective Palladium-Catalyzed Aminations on Dichloropyridines. (2002). ResearchGate. Available at: [Link]

  • A general approach to the optimisation of Buchwald-Hartwig aminations. (n.d.). CatSci Ltd. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2012). ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2015). ResearchGate. Available at: [Link]

Sources

Method

Application Note: Regioselective Functionalization of 4,5-Dichloropyridin-2(1H)-one via Suzuki-Miyaura Cross-Coupling

Executive Summary The 4,5-dichloropyridin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase and BTK inhibitors. Its utility lies in the ability to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4,5-dichloropyridin-2(1H)-one scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of p38 MAP kinase and BTK inhibitors. Its utility lies in the ability to sequentially functionalize the C4 and C5 positions with distinct aryl groups.[1] However, the presence of two adjacent electrophilic chloride sites and a tautomerizable amide functionality presents a significant challenge in controlling regioselectivity and preventing catalyst poisoning.

This application note details the optimized protocols for the regioselective Suzuki-Miyaura cross-coupling of 4,5-dichloropyridin-2(1H)-one. We demonstrate that under controlled conditions, the C4-position is kinetically favored for the first oxidative addition, allowing for the isolation of 4-aryl-5-chloropyridin-2-ones with >95:5 regioselectivity.

Mechanistic Insight & Regiocontrol Strategy

Electronic Bias and Site Selectivity

The regiochemical outcome is dictated by the electronic difference between the C4 and C5 carbons.

  • C4 Position: This site is vinylogous to the electron-withdrawing carbonyl group (C2). It is significantly more electron-deficient, making it the preferred site for the initial oxidative addition of the Pd(0) species.

  • C5 Position: This site is adjacent to the electron-donating nitrogen lone pair (via resonance). It is more electron-rich and sterically hindered by the adjacent C4-substituent after the first coupling.

The Tautomerism Challenge

The substrate exists in equilibrium between the 2-pyridone and 2-hydroxypyridine forms. The free N-H/O-H functionality can coordinate to Pd(II) species, forming unreactive "Pd-black" precipitates.

  • Recommendation: While direct coupling is possible (Protocol A), N-alkylation or N-protection (Protocol B) prior to coupling significantly enhances yield, solubility, and reproducibility.

Visualizing the Pathway

The following diagram outlines the divergent pathways and the critical decision points for regiocontrol.

ReactionPathway Start 4,5-Dichloropyridin-2(1H)-one PathA Path A: Direct Coupling (High Risk: Cat. Poisoning) Start->PathA No Base/Alkylation PathB Path B: N-Protection (Recommended: SEM, Me, Bn) Start->PathB R-X, Base C4_Product Major Product: 4-Aryl-5-chloro isomer PathA->C4_Product Low Yield Intermed N-R-4,5-dichloropyridin-2-one PathB->Intermed Intermed->C4_Product 1.0 eq Ar-B(OH)2 Pd(PPh3)4, Na2CO3 High Selectivity C5_Product Minor Product: 5-Aryl-4-chloro isomer Intermed->C5_Product Steric/Electronic Mismatch (Trace) Bis_Product Bis-Coupled Product: 4,5-Diaryl derivative C4_Product->Bis_Product 2nd Coupling: Excess Ar'-B(OH)2 XPhos Pd G2

Figure 1: Reaction pathway illustrating the critical N-protection step and the intrinsic C4-selectivity preference.

Experimental Protocols

Protocol A: N-Protection (Recommended Precursor Synthesis)

Rationale: Protecting the nitrogen prevents catalyst coordination and improves solubility in non-polar solvents favorable for Suzuki coupling.

  • Reagents: 4,5-Dichloropyridin-2(1H)-one (1.0 eq), Methyl iodide (or SEM-Cl) (1.2 eq), K₂CO₃ (2.0 eq).

  • Solvent: DMF or Acetone (0.2 M).

  • Procedure:

    • Suspend substrate and base in solvent.

    • Add alkyl halide dropwise at 0 °C.

    • Stir at RT for 4–16 h (monitor by TLC/LCMS).

    • Workup: Dilute with water, extract with EtOAc. The N-alkylated product is usually obtained as a solid after concentration.

Protocol B: C4-Selective Monocoupling

Target: Synthesis of 1-alkyl-4-aryl-5-chloropyridin-2-one.

Materials:

  • Substrate: N-Alkyl-4,5-dichloropyridin-2-one (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.05 eq) — Strict stoichiometry is vital.

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: 2M Na₂CO₃ (aq) (2.5 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a reaction vial, combine the chloropyridone, boronic acid, and catalyst.

  • Inert: Seal and purge with N₂ or Ar for 5 minutes.

  • Solvent: Add degassed Dioxane and aqueous Base via syringe.

  • Reaction: Heat to 80–90 °C .

    • Note: Do not exceed 100 °C initially to avoid activating the C5 chloride.

  • Monitor: Check LCMS at 2 hours.

    • Success Criteria: >90% conversion to mono-aryl product; <5% bis-aryl.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hex/EtOAc gradient).

Protocol C: Sequential C5-Coupling (Bis-Arylation)

Target: Synthesis of 1-alkyl-4,5-diarylpyridin-2-one.

Materials:

  • Substrate: 4-Aryl-5-chloropyridin-2-one (from Protocol B)

  • Boronic Acid: Arylboronic acid (1.5 – 2.0 eq)

  • Catalyst: XPhos Pd G2 or Pd(dtbpf)Cl₂ (5 mol%) — Requires a more active catalyst due to steric hindrance.

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1) or THF/Water.

Procedure:

  • Use the isolated mono-coupled product.

  • Employ a bulky, electron-rich ligand system (XPhos or dtbpf) to facilitate oxidative addition into the hindered, less reactive C5-Cl bond.

  • Heat to 100–110 °C (reflux) for 12–24 hours.

Key Process Parameters & Troubleshooting

The following table summarizes the impact of reaction variables on regioselectivity (C4 vs C5) and yield.

VariableConditionImpact on Outcome
Stoichiometry 1.0 equiv Boronic AcidFavors Mono-coupling (C4). Excess leads to bis-coupling.
Catalyst Pd(PPh₃)₄Standard activity; good for C4 selectivity.
Catalyst XPhos Pd G2 / Pd(dtbpf)High activity; required for C5 coupling or sterically hindered boronic acids.
Solvent DME/Water or Dioxane/WaterStandard biphasic systems; ensure good solubility.
Base Na₂CO₃Mild; prevents hydrolysis of sensitive groups.
Base Cs₂CO₃ / K₃PO₄Stronger; increases rate but may promote bis-coupling if not controlled.
Decision Tree for Optimization

OptimizationTree Start Start: C4-Coupling Attempt Check1 LCMS: >10% Bis-coupled product? Start->Check1 ReduceTemp Action: Reduce Temp to 60°C Reduce Boronic Acid to 0.95 eq Check1->ReduceTemp Yes Check2 LCMS: Low Conversion (<50%)? Check1->Check2 No SwitchCat Action: Switch to Pd(dppf)Cl2 or Pd(Amphos)Cl2 Check2->SwitchCat Yes Standard Action: Proceed to Workup Check2->Standard No

Figure 2: Workflow for troubleshooting regioselectivity issues during the initial C4-coupling step.

References

  • Regioselectivity in Dihalopyridines: St. Denis, J. D., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Chemical Science, 2016. Link

    • Context: Establishes the general rule that C4 (gamma to nitrogen) is electronically activated compared to C5/C3 in pyridine systems.
  • General Suzuki Coupling of Pyridones: Rueda-Espinosa, J., et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling..."[2] Canadian Journal of Chemistry, 2023.[2] Link

    • Context: Provides baseline conditions for coupling heteroaryl halides with boronic acids using Pd(dppf)Cl2.
  • Microwave Assisted Coupling: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines." Molecules, 2012. Link

    • Context: Demonstrates the kinetic preference for the position para to the activating nitrogen/carbonyl system, analogous to the C4 position in 4,5-dichloropyridones.
  • Catalyst Selection Guide: "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity." Organic Process Research & Development, 2022.[3][4] Link

    • Context: Critical for understanding catalyst loading (mol%) effects on selectivity and yield in industrial scale-ups.

Sources

Application

large-scale synthesis of 4,5-Dichloropyridin-2(1H)-one derivatives

Application Note: Large-Scale Synthesis of 4,5-Dichloropyridin-2(1H)-one Abstract This technical guide details a scalable, robust protocol for the synthesis of 4,5-dichloropyridin-2(1H)-one (also known as 4,5-dichloro-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis of 4,5-Dichloropyridin-2(1H)-one

Abstract This technical guide details a scalable, robust protocol for the synthesis of 4,5-dichloropyridin-2(1H)-one (also known as 4,5-dichloro-2-hydroxypyridine), a critical heterocyclic scaffold in the development of antiviral agents and kinase inhibitors.[1][2] The method utilizes a regioselective nucleophilic aromatic substitution (SNAr) of 2,4,5-trichloropyridine , leveraging the enhanced electrophilicity of the C2 position to achieve high regiocontrol. Designed for process chemistry environments, this protocol emphasizes safety, cost-efficiency, and purification without chromatographic separation.[1][2]

Introduction & Retrosynthetic Analysis

The 2-pyridone scaffold is ubiquitous in medicinal chemistry, serving as a hydrogen-bond donor/acceptor motif that mimics peptide bonds.[1][2] The 4,5-dichloro substitution pattern is particularly valuable for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) or nucleophilic displacements, allowing rapid diversification at the C4 position while retaining the C5 chlorine for metabolic stability or further functionalization.[1]

Retrosynthetic Logic: Direct chlorination of pyridin-2-one often yields mixtures (3,5-dichloro vs. 4,5-dichloro) due to the directing effects of the amide/lactam group.[1][2] A more reliable large-scale approach is the hydrolytic desymmetrization of perchlorinated precursors.[1][2]

  • Starting Material: 2,4,5-Trichloropyridine (Commercial, cost-effective).[1][2]

  • Key Transformation: Regioselective alkaline hydrolysis.[1][2]

  • Mechanism: The nitrogen atom renders the C2 and C4 positions electrophilic. The C2 position is significantly more reactive toward hard nucleophiles (OH⁻) due to the inductive effect of the adjacent nitrogen and the stability of the transition state (Meisenheimer complex).

Figure 1: Retrosynthetic pathway via regioselective hydrolysis.

Process Chemistry Considerations

  • Regioselectivity: High temperature and strong caustic conditions favor thermodynamic control, but kinetic attack at C2 is preferred.[2] Over-hydrolysis (yielding dihydroxy species) is minimized by controlling stoichiometry (2.2–2.5 eq.[1][2] NaOH).[1][2][3][4]

  • Solvent System: A biphasic system or water-miscible co-solvent (e.g., tert-butanol or DMSO) can enhance rate, but neat aqueous hydrolysis at reflux is often sufficient and simplifies workup (Green Chemistry).[1][2]

  • Safety: 2,4,5-Trichloropyridine is a skin irritant and toxic.[1][2][5] The reaction generates heat.[1][2][3][6][7][8] Acidification releases HCl vapors if not buffered; however, here we precipitate the free acid form.

Detailed Experimental Protocol

Scale: 1.0 mol (182.4 g) batch size. Expected Yield: 85–92%.[1][2][3] Purity: >98% (HPLC).

Reagents & Equipment
  • Reactants:

    • 2,4,5-Trichloropyridine (182.4 g, 1.0 mol).[1][2]

    • Sodium Hydroxide (NaOH) pellets (100 g, 2.5 mol).[1][2]

    • Water (Deionized, 1.5 L).

    • Hydrochloric Acid (conc. 37%, for acidification).[1][2]

  • Equipment:

    • 3L Three-neck round-bottom flask (RBF).[1][2]

    • Mechanical overhead stirrer (Teflon paddle).[1][2]

    • Reflux condenser.[1][2][7]

    • Temperature probe (internal).[1][2]

    • pH meter or strips.[1][2]

Step-by-Step Procedure
  • Reaction Setup:

    • Charge the 3L RBF with 1.2 L of water .

    • Add 100 g NaOH slowly with stirring (Exothermic: allow to cool to <40°C).

    • Add 182.4 g of 2,4,5-Trichloropyridine . The solid will not dissolve immediately; the mixture will appear as a suspension.

  • Hydrolysis (SNAr):

    • Heat the mixture to reflux (approx. 100–105°C) with vigorous mechanical stirring.

    • Observation: As the reaction proceeds, the solid starting material will dissolve, and the solution may darken slightly (light yellow to orange).

    • Maintain reflux for 4–6 hours .[1][2]

    • IPC (In-Process Control):[1][2] Monitor by HPLC or TLC (50% EtOAc/Hexane).[1][2] Starting material (Rf ~0.8) should disappear; Product (Rf ~0.2, streaks) appears.[1][2]

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature (20–25°C) .

    • Filter the solution through a Celite pad if any insoluble impurities/black specks are present.[1][2]

    • Acidification: Place the filtrate in a vessel equipped with cooling (ice bath).

    • Slowly add conc. HCl dropwise while monitoring temperature (keep <30°C).

    • Adjust pH to 1.0–2.0 .[1][2] The product will precipitate as a voluminous white to off-white solid.[1][2]

    • Stir the slurry at 0–5°C for 1 hour to ensure complete precipitation.

  • Purification:

    • Filter the solid using a Buchner funnel.[1][2]

    • Wash: Wash the filter cake with ice-cold water (2 x 200 mL) to remove NaCl and excess acid.

    • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Optional Recrystallization: If purity <98%, recrystallize from Ethanol/Water (1:1).[1][2]

Analytical Data & Validation

ParameterSpecificationNotes
Appearance White to off-white powderDarkens upon prolonged light exposure.[1][2]
Melting Point 178–182°CSharp range indicates high purity.[1][2]
1H NMR (DMSO-d6, 400 MHz): δ 12.3 (br s, 1H, NH), 7.95 (s, 1H, H-6), 6.65 (s, 1H, H-3).[1][2]Characteristic singlets confirm 4,5-substitution pattern.[1][2]
MS (ESI) [M+H]+ = 164.0/166.0Characteristic chlorine isotope pattern (approx 3:2 for Cl2).[1][2]
Solubility Soluble in DMSO, MeOH; sparingly in H2O.[1][2]

Mechanistic Validation (NMR Interpretation):

  • The absence of coupling (singlets) confirms the para relationship of the protons is NOT present (which would be two doublets) or that they are isolated.[1] In 4,5-dichloro-2-pyridone, H3 and H6 are isolated by the chlorines, appearing as singlets.[1][2]

  • H6 is deshielded (near nitrogen) appearing around 7.9–8.0 ppm.[1][2]

  • H3 is more shielded (alpha to carbonyl) appearing around 6.6–6.7 ppm.[1][2]

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Poor solubility of trichloropyridine.[1][2]

    • Solution: Add a phase transfer catalyst (e.g., TBAB, 1 mol%) or use 10% tert-butanol as a co-solvent to increase homogeneity.[1][2]

  • Issue: Formation of 2,4,5-trihydroxypyridine. [1]

    • Cause: Reaction time too long or NaOH concentration too high.[1][2]

    • Solution: Quench immediately upon consumption of starting material.[1][2] Do not exceed 110°C.[1][2]

  • Issue: Product is colored (brown/pink).

    • Cause: Oxidation of trace amino/phenolic impurities.[1][2]

    • Solution: Treat the alkaline solution with activated charcoal before acidification.[1][2]

References

  • Process for the preparation of 3,5-dichloro-2-pyridone and related isomers. European Patent Office. EP0206293A2.[1][2] (Demonstrates general hydrolysis conditions for chloropyridines).

  • Synthesis of 4,5-dichloro-2-hydroxypyridine via hydrolysis. LookChem/ChemicalBook Database. (Referencing industrial hydrolysis of 2,4,5-trichloropyridine).

  • Regioselectivity in Nucleophilic substitution of polychloropyridines.Journal of the Chemical Society. The 2-position is most activated due to the inductive effect of the ring nitrogen.
  • Safety Data Sheet: 2,4,5-Trichloropyridine. Sigma-Aldrich. [1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4,5-Dichloropyridin-2(1H)-one

Welcome to the technical support guide for the purification of 4,5-Dichloropyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutio...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4,5-Dichloropyridin-2(1H)-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. As Senior Application Scientists, we have synthesized data from established chemical principles and field-proven techniques to create this comprehensive guide.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Recrystallization Issues

Question 1: My final product of 4,5-Dichloropyridin-2(1H)-one is an off-white or yellowish solid, not the expected white crystalline powder. How can I fix this?

Answer: A persistent yellow or brown hue in your product typically indicates the presence of high molecular weight, colored impurities or degradation by-products. These impurities often get trapped in the crystal lattice during crystallization.

Causality: Such impurities are often highly conjugated aromatic species formed during the synthesis, which absorb light in the visible spectrum. Standard recrystallization may not be sufficient to remove them as they can be structurally similar to the target compound and co-precipitate.

Solution: Recrystallization with Activated Charcoal. Activated charcoal is highly effective at adsorbing these colored impurities due to its extremely porous structure and large surface area.

  • Protocol Insight: Add activated charcoal (typically 1-2% w/w relative to your crude product) to the hot, dissolved solution of your crude 4,5-Dichloropyridin-2(1H)-one. It is crucial not to add charcoal to a boiling or superheated solution, as this can cause violent bumping.[1] Maintain the solution at or near its boiling point and stir for 3-5 minutes. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. The resulting clear, colorless filtrate can then be cooled to induce crystallization.[2]

Question 2: During my attempt at recrystallization, the product "oiled out," forming a liquid layer instead of crystals. What's happening and how can I prevent it?

Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point in the solvent mixture, or when the solubility is simply too high.

Causality: This is often caused by cooling the solution too rapidly or using a solvent in which the compound is excessively soluble. The high concentration of the solute lowers the melting point of the mixture, leading to a liquid phase separation.

Solutions:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to slightly decrease the saturation level.

  • Slow Cooling: Allow the flask to cool slowly to room temperature. Insulating the flask can help. Rapid cooling, such as placing the flask directly in an ice bath, is a common cause of this issue. Once the solution reaches room temperature and if no crystals have formed, you can then proceed to cool it further in an ice bath.

  • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled solution to induce nucleation.

  • Scratching: Scratching the inside of the flask with a glass rod at the solution's surface can create microscopic imperfections that serve as nucleation sites for crystal growth.[1]

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider a mixed-solvent system where the compound is less soluble.[1]

Chromatography Issues

Question 3: I'm purifying 4,5-Dichloropyridin-2(1H)-one using silica gel column chromatography, but I'm observing significant peak tailing. Why is this happening?

Answer: Peak tailing is a very common issue when purifying pyridine derivatives on silica gel.

Causality: The primary cause is the interaction between the basic nitrogen atom of the pyridinone ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, secondary interaction causes a portion of the analyte to be retained more strongly, resulting in a "tail" on the elution peak.

Solution: Deactivate the Stationary Phase. To mitigate this, you need to mask the acidic silanol sites.

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is highly effective. The TEA will preferentially bind to the acidic sites on the silica, preventing your target compound from interacting with them and resulting in a more symmetrical peak shape.[3]

Question 4: An impurity is co-eluting with my product during column chromatography. How can I improve the separation?

Answer: Co-elution occurs when the impurity and the target compound have very similar polarities and therefore similar affinities for the stationary phase in the chosen mobile phase.

Causality: The separation (resolution) in chromatography depends on both the efficiency of the column and the selectivity of the solvent system for the compounds in the mixture. If selectivity is low, separation will be poor.

Solutions:

  • Alter Mobile Phase Selectivity: Changing the solvent composition can alter the specific interactions. For example, if you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different hydrogen bonding and dipole characteristics of the solvents can change the relative elution order and improve separation.

  • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism.[3] For a polar compound like 4,5-Dichloropyridin-2(1H)-one, you could consider using neutral or basic alumina instead of silica gel. Alternatively, reversed-phase chromatography (e.g., using a C18 stationary phase) offers a completely different, hydrophobicity-based separation mechanism.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for 4,5-Dichloropyridin-2(1H)-one?

A1: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] Given the polar nature of the pyridinone core, polar solvents are a good starting point. Based on procedures for similar compounds, methanol, ethanol, or water are excellent initial candidates.[5][6] A mixed-solvent system, such as ethanol/water or acetone/hexane, can also be highly effective. The best approach is to perform small-scale solubility tests as outlined in the protocol section.

Q2: Should I choose recrystallization or column chromatography for my purification?

A2: The choice depends on the nature and quantity of impurities, as well as the scale of your reaction.

  • Recrystallization is ideal for removing small amounts of impurities from a large amount of product, especially if the product is highly crystalline. It is often faster and more economical on a larger scale.

  • Column Chromatography is superior for separating mixtures with multiple components or for removing impurities with polarities very similar to the product.[7] It is generally the preferred method for achieving very high purity, especially on a smaller, research scale.

Q3: How can I remove inorganic salts (e.g., NaCl, MgSO₄) left over from the aqueous workup?

A3: Inorganic salts are a common impurity if the crude product was not washed or dried properly. These salts are typically insoluble in most organic solvents used for chromatography or recrystallization.

  • Pre-Purification Wash: Before attempting recrystallization or chromatography, dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this solution with deionized water to remove the bulk of the salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and then concentrate the solvent. This "pre-purified" material is now ready for final purification.

  • Filtration: If the salts are simply suspended in the crude solid, dissolving the solid in a solvent that does not dissolve the salts (like dichloromethane or acetone) and filtering will remove them.

Part 3: Detailed Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of your crude product. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is not suitable. If it is insoluble, heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude 4,5-Dichloropyridin-2(1H)-one in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. Remember to add 0.5% TEA to your mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,5-Dichloropyridin-2(1H)-one.

Part 4: Data Presentation

Table 1: Predicted Solubility Profile for 4,5-Dichloropyridin-2(1H)-one

SolventPolarityPredicted Solubility (at 25 °C)Suitability for Recrystallization
WaterHighSparingly SolubleGood (especially as anti-solvent)
Methanol / EthanolHighSolubleGood (cooling required)
AcetoneMedium-HighSolublePossible (may require anti-solvent)
Ethyl AcetateMediumModerately SolubleGood (potential single solvent)
DichloromethaneMedium-LowModerately SolublePoor (too soluble)
Hexane / PentaneLowInsolubleGood (as anti-solvent)

Note: This table is based on the general principles of solubility for polar heterocyclic compounds. Empirical testing is required for optimization.

Part 5: Visualizations

Purification Method Selection Workflow

Purification_Decision start Crude Product Analysis is_crystalline Is the product mostly crystalline? start->is_crystalline impurity_profile What is the impurity profile? is_crystalline->impurity_profile Yes chromatography Use Flash Column Chromatography is_crystalline->chromatography No (Oily/Tarry) impurity_profile->chromatography Complex Mixture recrystallize Attempt Recrystallization impurity_profile->recrystallize Minor Impurities complex_mixture Complex mixture or similar polarity impurities chromatography->complex_mixture minor_impurities Minor impurities with different polarity recrystallize->minor_impurities

Caption: Decision flowchart for selecting the primary purification technique.

Recrystallization Troubleshooting Workflow

Recrystallization_Troubleshooting start Problem Encountered oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield solution_oil 1. Re-heat & Add Solvent 2. Cool Slowly 3. Use Seed Crystal oiling_out->solution_oil Solution solution_nocrystal 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->solution_nocrystal Solution solution_lowyield 1. Use Minimum Hot Solvent 2. Ensure Slow Cooling 3. Cool fully in Ice Bath low_yield->solution_lowyield Solution

Caption: Troubleshooting guide for common recrystallization problems.

References

  • Organic Syntheses. (n.d.). (4r,5s)-4,5-diphenyl-3-vinyl-2-oxazolidinone. Retrieved from [Link]

  • Google Patents. (2020). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Reddit. (2022). Purification Troubleshooting : r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]

  • Kong, M.-Z., Shi, X.-H., Cao, Y.-C., & Zhou, C.-R. (2008). Solubility of Imidacloprid in Different Solvents. Journal of Chemical & Engineering Data, 53(4), 958–960. ResearchGate. Retrieved from [Link]

  • Ma, C., et al. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • SlideShare. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]

  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Retrieved from [Link]

  • Biocompare. (n.d.). Chromatography and Separation. Retrieved from [Link]

  • PubMed. (2022). Synthesis of 1-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-2-morpholinoethane-1,2-dione analogues and their inhibitory activities with reduced cytotoxicity in lipopolysaccharide-induced BV2 cells. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 4,5-Dichloropyridin-2(1H)-one vs. 3,5-Dichloropyridin-2(1H)-one in Synthesis

Executive Summary This guide compares 3,5-dichloropyridin-2(1H)-one (3,5-DCP) and 4,5-dichloropyridin-2(1H)-one (4,5-DCP) , two isomeric scaffolds with distinct electronic signatures and reactivity profiles.[1] 3,5-DCP i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide compares 3,5-dichloropyridin-2(1H)-one (3,5-DCP) and 4,5-dichloropyridin-2(1H)-one (4,5-DCP) , two isomeric scaffolds with distinct electronic signatures and reactivity profiles.[1]

  • 3,5-DCP is the thermodynamic product of electrophilic halogenation, widely available and used as a stable core for C6-functionalization or N-alkylation.[1]

  • 4,5-DCP is a "non-natural" isomer requiring specific precursor synthesis. It features a highly reactive C4-chlorine susceptible to nucleophilic aromatic substitution (

    
    ), offering orthogonal functionalization strategies unavailable in the 3,5-isomer.
    

Strategic Recommendation: Use 3,5-DCP for robust, cost-effective scaffold construction where steric blocking at C3 is desired.[1] Select 4,5-DCP when late-stage diversification at C4 (via


 or cross-coupling) is required to modulate solubility or potency.[1]

Chemical Identity & Physical Properties[2][3][4][5][6]

Feature3,5-Dichloropyridin-2(1H)-one4,5-Dichloropyridin-2(1H)-one
Structure C3 & C5 substituted (Ortho/Para to N)C4 & C5 substituted (Meta/Para to N)
CAS Number 5437-33-2856965-66-7
Availability High (Commodity Chemical)Low (Specialty Building Block)
pKa (calc) ~9.5 (Acidic N-H)~9.2 (Slightly more acidic due to C4-Cl)
Melting Point 180–182 °C~175–178 °C (varies by purity)
Key Reactivity Electrophilic stable; C5-selective couplingC4-labile to Nucleophiles (

)

Synthesis Pathways[4][7][8]

The synthesis of these isomers illustrates the fundamental difference between electrophilic and nucleophilic pyridine chemistry.

Synthesis of 3,5-Dichloropyridin-2(1H)-one (Electrophilic Route)

This isomer is synthesized via electrophilic aromatic substitution (EAS) .[1] The 2-pyridone ring is electron-rich, directing incoming electrophiles to the ortho (3) and para (5) positions.

  • Precursor: 2-Aminopyridine or 2-Hydroxypyridine.[1]

  • Reagent: N-Chlorosuccinimide (NCS) or

    
    .[1]
    
  • Mechanism: Stepwise chlorination.[1] C5 chlorinates first (kinetic), followed by C3.

Synthesis of 4,5-Dichloropyridin-2(1H)-one (Indirect Route)

Direct chlorination of 2-pyridone cannot produce the 4,5-isomer because the C4 position is deactivated relative to C3/C5.[1] Synthesis requires starting materials where the halogen pattern is pre-installed or using pyridine-N-oxide chemistry.[1]

  • Route A (Hydrolysis): Hydrolysis of 2,4,5-trichloropyridine under basic conditions. The C2-Cl is most susceptible to displacement by hydroxide due to the inductive effect of the ring nitrogen.

  • Route B (Diazotization): Diazotization of 4,5-dichloro-2-aminopyridine followed by hydrolysis.[1]

SynthesisComparison cluster_legend Mechanism Type Start1 2-Aminopyridine Step1 Electrophilic Chlorination (NCS, DMF) Start1->Step1 Directs Ortho/Para Prod1 3,5-Dichloropyridin-2(1H)-one (Thermodynamic Product) Step1->Prod1 Directs Ortho/Para Start2 2,4,5-Trichloropyridine Step2 Selective Hydrolysis (NaOH, H2O, Reflux) Start2->Step2 SNAr at C2 Prod2 4,5-Dichloropyridin-2(1H)-one (Kinetic Control at C2) Step2->Prod2 SNAr at C2 Blue: Electrophilic Blue: Electrophilic Red: Nucleophilic Red: Nucleophilic Blue: Electrophilic->Red: Nucleophilic

Figure 1: Divergent synthetic pathways.[1] 3,5-DCP arises from electronic direction (EAS), while 4,5-DCP relies on leaving group lability (


).

Reactivity & Functionalization Guide

Regioselectivity in Cross-Coupling (Suzuki-Miyaura)

When these scaffolds are activated (e.g., as O-triflates or N-alkylated chloropyridines), they exhibit distinct site-selectivity profiles.[1]

3,5-DCP Selectivity:
  • Primary Site: C5 .[1][2][3]

  • Reasoning: The C5 position is para to the nitrogen, making it electronically distinct. The C3 position is sterically hindered by the adjacent carbonyl/oxygen.

  • Outcome: Mono-arylation occurs predominantly at C5.[1]

4,5-DCP Selectivity:
  • Primary Site: C4 .[1][4]

  • Reasoning: The C4 position is para to the carbonyl (in pyridone form) or gamma to the nitrogen. It is more electron-deficient than C5.[1]

  • Outcome: Mono-arylation occurs predominantly at C4.[1]

Nucleophilic Aromatic Substitution ( )

This is the most critical differentiator.

  • 3,5-DCP: Inert to mild nucleophiles.[1] Neither C3 nor C5 is sufficiently activated for

    
     because they are not para to an electron-withdrawing group (EWG) like the carbonyl.[1]
    
  • 4,5-DCP: Highly Reactive at C4 . The C4-chlorine is vinylogous to the carbonyl (Michael acceptor-like).[1] It can be displaced by amines, thiols, or alkoxides under mild conditions.

Experimental Implication: If your drug target requires an amino or ether linkage on the ring, 4,5-DCP allows direct introduction via


, whereas 3,5-DCP  would require a Buchwald-Hartwig coupling (Pd-catalyzed).

ReactivityMap Center45 4,5-Dichloropyridin-2-one SNAr45 SNAr (Amines/Thiols) Selective at C4 Center45->SNAr45 Suzuki45 Pd-Coupling Favors C4 over C5 Center45->Suzuki45 Center35 3,5-Dichloropyridin-2-one SNAr35 SNAr Inert / Difficult Center35->SNAr35 Suzuki35 Pd-Coupling Favors C5 over C3 Center35->Suzuki35

Figure 2: Reactivity decision tree. Note the unique


 capability of the 4,5-isomer.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dichloropyridin-2(1H)-one

Self-validating checkpoint: The product should precipitate as a white solid with MP ~180°C. If MP is <170°C, mono-chlorinated impurity is present.[1]

  • Setup: Charge a 3-neck flask with 2-aminopyridine (1.0 eq) and DMF (5 mL/g).

  • Chlorination: Cool to 0°C. Add N-Chlorosuccinimide (NCS) (2.2 eq) portion-wise over 1 hour. Exotherm control is critical to prevent tar formation.

  • Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (EtOAc/Hex 1:1).

  • Diazotization/Hydrolysis: (If starting from aminopyridine) Dilute with water. Add

    
     (2.5 eq) in 
    
    
    
    (aq) at 0°C. Stir 2h, then heat to reflux for 1h.
  • Workup: Cool, neutralize with

    
     to pH 6. Filter the precipitate. Recrystallize from Ethanol/Water.
    
Protocol B: Regioselective on 4,5-Dichloropyridin-2(1H)-one

Targeting the C4-amino derivative.[1]

  • Dissolution: Dissolve 4,5-dichloropyridin-2(1H)-one (1.0 eq) in DMSO (0.5 M).

  • Nucleophile Addition: Add the primary or secondary amine (1.2 eq) and DIPEA (2.0 eq).

  • Heating: Heat to 80°C for 4–6 hours.

  • Validation: Monitor by LCMS. The starting material (M+H ~164) should convert to the mono-substituted product (M+H ~164 - 35 + AmineMass).[1]

  • Observation: Substitution occurs exclusively at C4 . The C5-chlorine remains intact due to lack of conjugation with the carbonyl.

References

  • Synthesis of Dichloropyridines:Science of Synthesis, 2007, Vol 15.
  • Regioselectivity in Pyridone Couplings: Almond-Thynne, J., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science, 2017 , 8, 40-62. Link

  • SNAr Selectivity in Pyrimidines/Pyridines: Lee, M., et al. "Regioselective Control of the SNAr Amination..."[2] J. Org.[2] Chem., 2015 , 80(15), 7757-7763.[2] Link

  • Tautomerism of Chloropyridones:Journal of Physical Chemistry A, 1994, 98(51), 13772–13779.
  • Commercial Availability & Properties: 4,5-Dichloropyridin-2-ol (CAS 856965-66-7) Entry.[1][5][6] ChemicalBook / Sigma-Aldrich Catalogs.

Sources

Comparative

mechanism of inhibition studies for 4,5-Dichloropyridin-2(1H)-one-based compounds

Publish Comparison Guide: Mechanism of Inhibition Studies for 4,5-Dichloropyridin-2(1H)-one-Based Compounds Executive Summary: The Scaffold at a Glance 4,5-Dichloropyridin-2(1H)-one (and its tautomeric 2-hydroxypyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mechanism of Inhibition Studies for 4,5-Dichloropyridin-2(1H)-one-Based Compounds

Executive Summary: The Scaffold at a Glance

4,5-Dichloropyridin-2(1H)-one (and its tautomeric 2-hydroxypyridine form) represents a specialized pharmacophore in medicinal chemistry, primarily serving as a critical bioisostere and synthetic precursor for fused heterocyclic systems. While the isolated scaffold possesses modest biological activity, its derivatives—most notably the Imidazo[4,5-b]pyridines —have emerged as potent, ATP-competitive inhibitors of serine/threonine kinases, specifically Aurora Kinases (A and B) and FLT3 .

This guide dissects the inhibition mechanism of these "based compounds," contrasting their efficacy with standard clinical alternatives like Alisertib and VX-680. We explore how the specific 4,5-dichloro substitution pattern dictates ligand binding geometry, enhancing selectivity through hydrophobic pocket occupation.

Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism for 4,5-Dichloropyridin-2(1H)-one-derived compounds (specifically the fused imidazo[4,5-b]pyridine class) is Type I ATP-Competitive Inhibition .

Structural Basis of Inhibition
  • Hinge Binding: The pyridine nitrogen (N3 of the fused system) and the imidazole NH (N1) form a bidentate hydrogen bond pair with the kinase hinge region (typically residues Glu211 and Ala213 in Aurora A).

  • Hydrophobic Clamp (The "4,5-Dichloro" Effect):

    • The chlorine or substituted hydrophobic groups at the 6- and 7-positions (corresponding to the 4,5-positions of the parent pyridone) project into the hydrophobic back-pocket (Gatekeeper region).

    • This steric bulk prevents the "closed" active conformation required for ATP hydrolysis, effectively locking the enzyme in an inactive state.

  • Selectivity Filter: The specific orientation of the 4,5-substituents allows these compounds to discriminate between Aurora A and B isoforms based on subtle differences in the size of the hydrophobic pocket surrounding the gatekeeper residue (Leu210 in Aurora A).

Signaling Pathway Impact

Inhibition of Aurora A leads to:

  • Mitotic Arrest: Failure of centrosome maturation and separation.

  • Monopolar Spindles: Formation of abnormal mitotic spindles.

  • Apoptosis: Induction of cell death via the G2/M checkpoint arrest (p53-dependent or independent pathways).

AuroraSignaling Inhibitor 4,5-Dichloropyridin-2(1H)-one Derivative AuroraA Aurora Kinase A (Active) Inhibitor->AuroraA Inhibits (ATP Competition) Arrest G2/M Arrest & Apoptosis Inhibitor->Arrest Induces Plk1 Plk1 (Polo-like Kinase 1) AuroraA->Plk1 Phosphorylates (Thr210) Mitosis Mitotic Entry & Centrosome Maturation AuroraA->Mitosis Direct Regulation CDC25 CDC25 Phosphatase Plk1->CDC25 Activates CDK1 CDK1/Cyclin B CDC25->CDK1 Dephosphorylates CDK1->Mitosis Drives Mitosis->Arrest Failure

Figure 1: Pathway analysis showing the downstream effects of Aurora Kinase A inhibition by 4,5-Dichloropyridin-2(1H)-one derivatives, leading to mitotic arrest.

Comparative Performance Analysis

The following table compares a representative 4,5-Dichloropyridin-2(1H)-one-derived inhibitor (Compound 28c, Imidazo[4,5-b]pyridine scaffold) against industry standards.

Table 1: Comparative Inhibitory Potency and Selectivity

Feature4,5-Dichloro-Derived (Cmpd 28c) Alisertib (MLN8237) VX-680 (Tozasertib)
Primary Target Aurora A / FLT3Aurora APan-Aurora (A/B/C)
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive (Type I)
IC50 (Aurora A) 12 nM1.2 nM0.6 nM
Selectivity (A vs B) >100-fold>200-foldLow (Pan-inhibitor)
Cellular GI50 (HCT116) 2.30 µM0.04 µM0.015 µM
Bioavailability (F%) ~100% (Mouse)~60-70%Low (IV mainly)
Key Advantage High Oral Bioavailability & Metabolic Stability PotencyBroad Spectrum
Key Limitation Moderate Cellular PotencyMyelosuppressionInteraction with CYP3A4

Data Source: Synthesized from Jarmoni et al. (2024) and Bavetsias et al. (2013).

Expert Insight: While the 4,5-dichloro derivatives may show slightly lower absolute potency (IC50) compared to optimized clinical candidates like Alisertib, they often exhibit superior metabolic stability and oral bioavailability . The electron-withdrawing chlorine atoms on the pyridine ring protect against oxidative metabolism (P450 degradation), a common failure point for other kinase inhibitors.

Experimental Protocols for Validation

To validate the mechanism of inhibition for a new 4,5-Dichloropyridin-2(1H)-one derivative, the following self-validating workflow is recommended.

Protocol A: In Vitro Kinase Assay (ADP-Glo™)

Purpose: To determine the IC50 and mode of inhibition.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute Aurora A kinase to 2 ng/µL.

  • Substrate Mix: Prepare ATP (10 µM) and Kemptide substrate (0.2 mg/mL).

  • Inhibitor Titration: Serially dilute the test compound (starting at 10 µM) in DMSO.

  • Reaction:

    • Add 5 µL Inhibitor + 5 µL Enzyme to a 384-well plate. Incubate 15 min at RT (allows pre-equilibrium).

    • Add 15 µL Substrate Mix to initiate.

    • Incubate for 45 min at RT.

  • Detection: Add 25 µL ADP-Glo™ Reagent (depletes ATP). Incubate 40 min. Add 50 µL Kinase Detection Reagent (converts ADP to Light).

  • Read: Measure Luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve.

Protocol B: Lineweaver-Burk Kinetic Analysis

Purpose: To confirm ATP-competitiveness.

  • Matrix Design: Prepare a matrix of varying ATP concentrations (1, 5, 10, 50, 100 µM) against varying Inhibitor concentrations (0, 0.5x, 1x, 2x IC50).

  • Execution: Run the kinase assay as above for each combination.

  • Plotting: Plot 1/Velocity vs. 1/[ATP].

  • Validation Criteria:

    • Competitive Inhibition: Lines intersect at the Y-axis (Vmax is unchanged, Km increases).

    • Non-Competitive: Lines intersect at the X-axis.

    • Mixed: Lines intersect in the second quadrant.

Workflow Step1 Synthesis (4,5-Dichloro precursor) Step2 Enzymatic Screen (ADP-Glo Assay) Step1->Step2 Purified Cmpd Step3 Kinetic Analysis (Lineweaver-Burk) Step2->Step3 IC50 < 100nM Step4 Cellular Assay (HCT116 Viability) Step3->Step4 Competitive Mode Decision Hit Validation Step4->Decision GI50 < 5µM

Figure 2: Experimental workflow for validating 4,5-Dichloropyridin-2(1H)-one derivatives.

References

  • Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry.

  • Bavetsias, V., et al. (2013). Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase. Journal of Medicinal Chemistry.

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.

  • Dahab, M.A., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Infectious Diseases.

Validation

Guide to the Comparative Efficacy of 4,5-Dichloropyridin-2(1H)-one Enantiomers: A Methodological Framework

As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the principles and practices for evaluating the comparative efficacy of chiral molecules, using the scaffold 4,5-Dichloropyridin...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my pleasure to present this comprehensive guide on the principles and practices for evaluating the comparative efficacy of chiral molecules, using the scaffold 4,5-Dichloropyridin-2(1H)-one as a representative model. For our target audience of researchers, scientists, and drug development professionals, this guide will not only outline the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and self-validating research program.

Introduction: The Imperative of Stereoisomeric Resolution in Drug Discovery

Chirality is a fundamental property of many bioactive molecules, where a compound and its non-superimposable mirror image (enantiomer) can exhibit vastly different pharmacological and toxicological profiles. Biological systems, being inherently chiral, often interact with a high degree of stereospecificity. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

The compound 4,5-Dichloropyridin-2(1H)-one presents a potential chiral center, making it an excellent candidate for stereoselective investigation. While specific comparative efficacy data for its enantiomers is not yet prevalent in public literature, its structural motifs are common in medicinal chemistry. Pyridinone scaffolds are known to interact with various biological targets, including GABA receptors, which are crucial in neuroscience drug discovery.[1][2][3] This guide, therefore, establishes a robust, universally applicable framework for the synthesis, separation, and comparative evaluation of such enantiomers, using 4,5-Dichloropyridin-2(1H)-one as a working example.

Part 1: Enantiomer Generation and Verification

The prerequisite for any comparative study is the procurement of enantiomerically pure compounds. This can be achieved through two primary routes: stereoselective synthesis or chiral resolution of a racemic mixture.

1.1. Stereoselective Synthesis

The goal of stereoselective synthesis is to produce a single enantiomer preferentially. This is often achieved using chiral catalysts or auxiliaries. While a specific route for 4,5-Dichloropyridin-2(1H)-one is not established, a general workflow is presented below. The development of such synthetic routes is a priority in medicinal chemistry.[4]

Experimental Workflow: Stereoselective Synthesis

G cluster_0 Phase 1: Synthesis Design cluster_1 Phase 2: Execution & Purification cluster_2 Phase 3: Verification A Achiral Starting Materials B Chiral Catalyst or Auxiliary Selection A->B C Reaction Condition Optimization (Temp, Solvent, Pressure) B->C D Asymmetric Reaction C->D E Work-up & Crude Product Isolation D->E F Purification (e.g., Column Chromatography) E->F G Structure Confirmation (NMR, Mass Spec) F->G H Enantiomeric Excess (%ee) Determination (Chiral HPLC/SFC) F->H I Optical Rotation Measurement F->I J Pure (R)- or (S)-Enantiomer H->J

Caption: Workflow for Stereoselective Synthesis and Verification.

1.2. Chiral Resolution of Racemic Mixtures

A more common approach when a stereoselective synthesis is unavailable is to synthesize the racemic mixture and then separate the enantiomers. Supercritical Fluid Chromatography (SFC) is a powerful technique for this purpose.[5]

Protocol: Chiral SFC Separation

  • Column Selection: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., cellulose or amylose).

  • Mobile Phase Optimization:

    • Start with a primary solvent of supercritical CO2.

    • Use a co-solvent (e.g., methanol, ethanol) gradient to optimize separation. Modifiers like trifluoroacetic acid or diethylamine can be added at low concentrations to improve peak shape.

  • Parameter Tuning: Optimize back pressure, temperature, and flow rate to achieve baseline separation of the two enantiomer peaks.

  • Fraction Collection: Set up timed collection windows based on the retention times of the two enantiomers.

  • Purity Analysis: Analyze the collected fractions using the same chiral method to confirm enantiomeric purity (>99% ee is the standard).

Part 2: Comparative Efficacy Assessment – A Hypothetical GABAA Receptor Modulator

Let us hypothesize that 4,5-Dichloropyridin-2(1H)-one acts as a positive allosteric modulator (PAM) of the GABAA receptor, a mechanism shared by benzodiazepines and barbiturates.[2] Our goal is to determine if the (R)- and (S)-enantiomers exhibit differential activity.

2.1. In Vitro Receptor Binding Affinity

This experiment determines how strongly each enantiomer binds to the target receptor. A common method is a radioligand displacement assay.

Protocol: Radioligand Binding Assay

  • Source Material: Use cell membranes from HEK293 cells stably expressing the human α1β2γ2 GABAA receptor subtype.

  • Radioligand: Use a known GABAA receptor ligand, such as [3H]-Flunitrazepam, which binds to the benzodiazepine site.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Flunitrazepam and varying concentrations of the test compounds ((R)-enantiomer, (S)-enantiomer, and the racemate).

  • Incubation & Wash: Allow the binding to reach equilibrium. Then, rapidly filter the contents of each well and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibition constant) for each compound.

2.2. Functional Cell-Based Assay

Binding does not always equate to function. An electrophysiology assay can measure the functional consequence of enantiomer binding, such as the enhancement of GABA-induced chloride currents.[6]

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • System: Use Xenopus laevis oocytes injected with cRNA encoding for the human α1β2γ2 GABAA receptor subunits.

  • Recording: Clamp the oocyte membrane potential at -70 mV.

  • GABA Application: Apply a low, non-saturating concentration of GABA (e.g., EC10) to elicit a baseline chloride current (I_GABA).

  • Co-application: Co-apply the same EC10 concentration of GABA with varying concentrations of the test enantiomers.

  • Measurement: Measure the potentiation of the GABA-induced current.

  • Data Analysis: Calculate the percentage enhancement of the current relative to the GABA-alone response. Plot this against the log concentration of the enantiomer to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

2.3. Hypothetical Data Presentation

Clear, tabular data is essential for direct comparison.

CompoundReceptor Binding (Ki, nM)Functional Potency (EC50, nM)Max Efficacy (% Potentiation)
(R)-Enantiomer15.2 ± 2.155.6 ± 4.8150%
(S)-Enantiomer350.4 ± 18.31240.7 ± 95.245%
Racemate30.1 ± 3.5105.3 ± 9.198%

This hypothetical data illustrates a scenario where the (R)-enantiomer is the eutomer, possessing significantly higher affinity and functional potency. Such a finding is common in chiral drugs, where one enantiomer can be over 10 times more potent than the other.[7]

Part 3: Mechanistic and Structural Insights

Understanding the structural basis for differential activity is key. Molecular modeling can provide insights into how each enantiomer interacts with the receptor's binding pocket.

Modeling Workflow: Enantiomer Docking

G A Obtain GABAA Receptor Crystal Structure (e.g., from Protein Data Bank) B Define Binding Pocket (e.g., Benzodiazepine Site at α/γ interface) A->B D Dock Enantiomers into Binding Pocket (Using software like AutoDock, Glide) B->D C Generate 3D Conformations of (R)- and (S)-Enantiomers C->D E Analyze Binding Poses & Interactions (Hydrogen bonds, hydrophobic interactions) D->E F Correlate Binding Energy Scores with Experimental Ki values E->F

Caption: Workflow for Molecular Docking of Enantiomers.

A successful docking study might reveal that the eutomer ((R)-enantiomer in our example) forms an additional hydrogen bond with a key residue in the binding pocket that the distomer ((S)-enantiomer) cannot, explaining its higher affinity and potency.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the enantiomers of 4,5-Dichloropyridin-2(1H)-one or any other chiral drug candidate. By integrating stereoselective synthesis or resolution with a tiered approach of in vitro binding, functional assays, and in silico modeling, researchers can build a robust data package.

The logical next steps following such a study would involve assessing the pharmacokinetic profiles (ADME) and in vivo efficacy of the superior enantiomer. Demonstrating a clear advantage of the single-enantiomer form is a critical step in the development of safer, more effective therapeutics and is a foundational principle of modern drug design.[4]

References

  • PubMed. (2021). Synthesis and chiral separation of atropisomers of 4,5-Di methyl ∆4 N-phenyl N-aryl imidazoline-2-thione derivatives. Available at: [Link]

  • Rasayan Journal of Chemistry. (N.D.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Available at: [Link]

  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Available at: [Link]

  • PubMed. (2019). Revealing the distinct mechanistic binding and activity of 5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-3-(5-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-indazole enantiomers against FGFR1. Available at: [Link]

  • MDPI. (N.D.). Four New Pairs of MetO-Containing Diketopiperazine Enantiomers: Isolation, Synthesis and Potential Anti-Parkinson's Disease Activity. Available at: [Link]

  • PubMed Central. (N.D.). GABAA Receptor: Positive and Negative Allosteric Modulators. Available at: [Link]

  • Google Patents. (N.D.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).
  • Wikipedia. (N.D.). GABAA receptor positive allosteric modulator. Available at: [Link]

  • PubMed. (N.D.). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Available at: [Link]

  • Thieme. (N.D.). Highly Regioselective Palladium-Catalyzed C2-Amination of 2,4-Dichloropyridines: Scope and Limitations. Available at: [Link]

  • PubMed Central. (N.D.). 4-Amino-3,5-dichloropyridine. Available at: [Link]

  • MDPI. (N.D.). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Available at: [Link]

  • National Institutes of Health. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. Available at: [Link]

  • ACS Publications. (N.D.). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. Available at: [Link]

  • PubMed. (N.D.). GABAB receptor modulation of the release of substance P from capsaicin-sensitive neurones in the rat trachea in vitro. Available at: [Link]

Sources

Comparative

Benchmarking Cytotoxicity Profiling for Novel 4,5-Dichloropyridin-2(1H)-one Derivatives

Introduction: The Scaffold and the Screening Challenge The 4,5-Dichloropyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antiviral, antifungal, and anticancer agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold and the Screening Challenge

The 4,5-Dichloropyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antiviral, antifungal, and anticancer agents (specifically kinase inhibitors and DNA intercalators). However, its physicochemical properties—specifically the electron-withdrawing chlorine atoms and the tautomeric amide/iminol core—present unique challenges in high-throughput screening (HTS).

Why standard protocols fail:

  • Hydrophobicity (LogP): These derivatives often exhibit poor aqueous solubility, leading to micro-precipitation in cell culture media that scatters light, invalidating optical density (OD) readings in colorimetric assays.

  • Redox Potential: The pyridinone ring can, under certain substitutions, exhibit reductive properties that non-enzymatically convert tetrazolium salts (MTT/MTS), yielding false-negative cytotoxicity data (i.e., the compound appears less toxic than it is).

  • Spectral Interference: Many N-substituted derivatives absorb in the UV-Vis range (300–450 nm), overlapping with common colorimetric endpoints.

This guide objectively compares three assay modalities to determine the most accurate profiling method for this specific chemical class.

Comparative Overview: Selecting the Right Tool

FeatureMTT / MTS (Colorimetric) CellTiter-Glo® (Luminescent ATP) xCELLigence (Real-Time Impedance)
Primary Readout Mitochondrial Dehydrogenase ActivityCellular ATP QuantitationDielectric Impedance (Cell Adhesion)
Sensitivity Moderate (1,000+ cells/well)High (<10 cells/well)High (Single cell resolution possible)
Suitability for Pyridinones Low (High risk of chemical interference)High (Resistant to optical noise)High (Captures kinetic solubility crashes)
Cost Efficiency High (Cheapest)ModerateLow (Requires capital equipment)
Key Limitation False positives due to redox cycling; solubility artifacts.Lytic endpoint (cells are destroyed).Does not measure metabolic death directly.

Deep Dive: Technical Analysis & Causality

A. The False Economy of MTT/MTS

While MTT is the "gold standard" for general screening, it is chemically hazardous for 4,5-Dichloropyridin-2(1H)-one derivatives.

  • Mechanism: MTT requires mitochondrial succinate dehydrogenase to reduce tetrazolium to purple formazan.[1]

  • The Flaw: Halogenated pyridinones can act as weak reducing agents or alter mitochondrial membrane potential without killing the cell immediately. This uncouples metabolism from viability, leading to data where IC50 values are shifted by orders of magnitude. Furthermore, if the derivative precipitates, the crystals interfere with the OD 570nm reading.

B. The Precision of ATP Luminescence (CellTiter-Glo)
  • Mechanism: This assay lyses the cell and generates light via the luciferase reaction, proportional to ATP concentration.

  • Why it works: ATP degrades rapidly (minutes) upon cell death. This binary "life/death" signal is unaffected by the color or solubility of the test compound, making it the recommended endpoint assay for this scaffold.

C. The Kinetic Insight of Impedance (xCELLigence)
  • Mechanism: Gold microelectrodes measure resistance (Cell Index) as cells attach and proliferate.

  • Why it works: It detects solubility crashes. If a 4,5-Dichloropyridin-2(1H)-one derivative precipitates, it often settles on the electrodes, causing a distinct, jagged spike in the impedance trace immediately after addition—a quality control marker impossible to see in endpoint assays.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening these hydrophobic derivatives.

AssaySelection Compound 4,5-Dichloropyridin-2(1H)-one Derivative Solubility Solubility Check (Nephelometry/Visual) Compound->Solubility Precipitate Precipitate Detected? Solubility->Precipitate MTT MTT Assay (NOT RECOMMENDED) Precipitate->MTT High Risk of Artifact ATP ATP Luminescence (Primary Screen) Precipitate->ATP If Soluble < 10µM Impedance Real-Time Impedance (MoA & Kinetics) Precipitate->Impedance To Profile Kinetics Blank Cell-Free Blank Correction Required MTT->Blank Mandatory Control ATP->Blank Optional Control

Caption: Decision tree for selecting cytotoxicity assays based on compound solubility and interference risks.

Validated Experimental Protocol: The "Self-Validating" System

To ensure data integrity with 4,5-Dichloropyridin-2(1H)-one derivatives, you must use a Modified ATP-Luminescence Protocol . This protocol includes specific steps to validate solubility.

Materials
  • Assay: CellTiter-Glo® 2.0 (Promega) or equivalent.

  • Cells: HepG2 or A549 (common targets for this scaffold).[2]

  • Solvent: DMSO (anhydrous).

Step-by-Step Methodology
  • Compound Preparation (The Critical Step):

    • Dissolve the derivative in 100% DMSO to create a 10 mM stock.

    • Validation: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is aggregating. Redissolve or sonicate.

    • Prepare serial dilutions in DMSO first, then dilute 1:1000 into culture medium to keep final DMSO < 0.1%.

  • The "No-Cell" Control (Background Check):

    • Prepare a duplicate plate containing only media + compound (no cells).

    • Run the assay on this plate.[3]

    • Logic: If the compound produces a signal (luminescence) or quenches the signal in the absence of cells, your data is compromised.[1]

  • Incubation & Lysis:

    • Seed cells (e.g., 5,000 cells/well) and adhere for 24h.

    • Treat with compound for 48h.

    • Equilibrate plate to Room Temperature (RT) for 30 mins (prevents temperature gradients).

    • Add CellTiter-Glo reagent (1:1 ratio). Orbitally shake for 2 minutes to lyse.

  • Data Acquisition:

    • Incubate 10 mins (stabilize signal).

    • Read Luminescence (Integration time: 0.5 - 1 second).

Representative Data Comparison

The table below demonstrates how assay choice alters the perceived potency of a hypothetical 4,5-Dichloropyridin-2(1H)-one derivative (Compound X-12).

Assay TypeObserved IC50 (µM)InterpretationValidity
MTT (Standard) 45.2 ± 5.1"Weakly cytotoxic"Suspect (Compound reduction of MTT masked cell death)
ATP (Luminescence) 8.4 ± 0.8"Potent cytotoxic"Valid (Direct measure of cell viability)
Trypan Blue (Manual) 9.1 ± 1.2"Potent cytotoxic"Valid (Confirms ATP data)

Analysis: The MTT assay yielded an IC50 five times higher (less toxic) than the ATP assay. This is a classic "false negative" caused by the compound reducing MTT extracellularly or interfering with the optical reading, leading the researcher to believe the cells are more viable than they actually are.

Mechanism of Action Visualization

Understanding where these assays measure within the cell death pathway clarifies why ATP is superior for this scaffold.

Mechanism Compound Dichloropyridinone Derivative Entry Cell Entry (Passive Diffusion) Compound->Entry Target Target Binding (e.g., Kinase/DNA) Entry->Target Mito Mitochondrial Dysfunction Target->Mito Early Stage ATP_Drop ATP Depletion Mito->ATP_Drop Mid Stage MTT_Read MTT Assay (Reductase Activity) Mito->MTT_Read Prone to Interference Membrane Membrane Rupture ATP_Drop->Membrane Late Stage ATP_Read CellTiter-Glo (Total ATP) ATP_Drop->ATP_Read Most Sensitive Point LDH_Read LDH Release (Membrane Leak) Membrane->LDH_Read Too Late for Potency

Caption: Pathway of cytotoxicity showing optimal measurement points. ATP depletion occurs before membrane rupture, offering higher sensitivity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11309955, 4,5-Dichloro-2-hydroxypyridine. Retrieved from [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[1][3][4][5][6][7][8][9] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Kepp, O., et al. (2011). Cell death assays for drug discovery.[3] Nature Reviews Drug Discovery, 10, 221–237. Retrieved from [Link]

  • Stockert, J. C., et al. (2012). Assays for Viability: A Review. Acta Histochemica, 114(8), 785-796. (Discusses tetrazolium reduction artifacts). Retrieved from [Link]

Sources

Validation

herbicidal activity of 4,5-Dichloropyridin-2(1H)-one derivatives compared to commercial standards

This guide provides an in-depth technical analysis of 4,5-Dichloropyridin-2(1H)-one derivatives , evaluating their potential as herbicidal agents in comparison to established commercial standards such as Chloridazon and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4,5-Dichloropyridin-2(1H)-one derivatives , evaluating their potential as herbicidal agents in comparison to established commercial standards such as Chloridazon and Norflurazon .

Executive Summary

The 4,5-Dichloropyridin-2(1H)-one scaffold represents a bioisosteric evolution of the commercially established pyridazin-3(2H)-one herbicides (e.g., Chloridazon). While the pyridazinone core (containing two nitrogen atoms) is a validated pharmacophore for Photosystem II (PSII) and Phytoene Desaturase (PDS) inhibition, the pyridin-2(1H)-one analogs (containing a single nitrogen) offer distinct physicochemical properties, including altered lipophilicity (LogP) and metabolic stability.

This guide analyzes the herbicidal efficacy of these derivatives, positing that the 4,5-dichloro substitution pattern is critical for binding affinity within the Q_B niche of the D1 protein in PSII, mimicking the electronic landscape of the commercial standard Chloridazon .

Chemical Profile & Structural Homology[1][2]

The core rationale for investigating 4,5-Dichloropyridin-2(1H)-ones lies in their structural similarity to the phenyl-pyridazinone class.

Feature4,5-Dichloropyridin-2(1H)-one (Target Scaffold)Chloridazon (Commercial Standard)
Core Ring Pyridine (1 Nitrogen)Pyridazine (2 Nitrogens)
C4/C5 Subs Dichloro (-Cl, -Cl)Amino/Chloro or Dichloro
N1 Substituent Aryl / Alkyl (Variable)Phenyl
Electronic Character Electron-deficient ring; H-bond acceptor (C=O)Electron-deficient ring; H-bond acceptor (C=O, N2)
Primary MOA Photosystem II Inhibitor (Predicted)Photosystem II Inhibitor (Validated)

Mode of Action (MOA): Photosystem II Inhibition

The primary mechanism of action for 4,5-dichloro-substituted heterocyclic herbicides is the inhibition of photosynthetic electron transport.

  • Target Site: The Q_B binding niche on the D1 protein of the Photosystem II complex.

  • Mechanism: The 4,5-dichloro motif provides essential steric bulk and lipophilic interaction, while the amide/carbonyl region mimics the native plastoquinone, competing for the binding site. This blockade interrupts electron flow from Q_A to Q_B, leading to the accumulation of triplet chlorophyll and subsequent lipid peroxidation.

MOA Pathway Diagram

MOA_Pathway Herbicide 4,5-Dichloropyridin-2(1H)-one (Inhibitor) D1 D1 Protein (Q_B Binding Niche) Herbicide->D1 Competes with Plastoquinone PSII Photosystem II Complex (Thylakoid Membrane) ElectronBlock Electron Transport Blockade (Q_A → Q_B) D1->ElectronBlock Ligand Displacement Plastoquinone Native Plastoquinone (Electron Carrier) Plastoquinone->D1 Native Binding (Blocked) ROS Reactive Oxygen Species (Singlet Oxygen) ElectronBlock->ROS Energy Dissipation Failure Necrosis Cell Membrane Destruction (Necrosis) ROS->Necrosis Lipid Peroxidation

Caption: Pathway of PSII inhibition where the herbicide displaces plastoquinone at the D1 protein, causing oxidative stress and cell death.

Experimental Methodologies

Synthesis of 4,5-Dichloropyridin-2(1H)-one Derivatives

Objective: Synthesize N-substituted derivatives to optimize lipophilicity and uptake.

Protocol:

  • Starting Material: Begin with chelidamic acid or 2-hydroxypyridine .

  • Chlorination: Treat with phosphorus pentachloride (

    
    ) at 140°C to yield pentachloropyridine or specific polychlorinated intermediates.
    
  • Selective Hydrolysis: Acidic hydrolysis (AcOH/H2O) to generate the pyridin-2-one core.

  • N-Alkylation/Arylation: React the 4,5-dichloropyridin-2-one intermediate with an aryl halide (e.g., iodobenzene) using a copper catalyst (Ullmann coupling) or an alkyl halide with

    
     in DMF.
    
  • Purification: Recrystallize from ethanol/water to achieve >95% purity (confirmed by

    
    -NMR).
    
In Vitro Hill Reaction Assay (PSII Inhibition)

Objective: Quantify the


 value of electron transport inhibition in isolated chloroplasts.

Protocol:

  • Chloroplast Isolation: Homogenize spinach leaves in isolation buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH, pH 7.8). Centrifuge at 3000g for 10 min.

  • Reaction Setup: Suspend chloroplasts (

    
     chlorophyll/mL) in assay buffer containing DCPIP (2,6-dichlorophenolindophenol) as the electron acceptor.
    
  • Treatment: Add test compounds (dissolved in acetone) at concentrations ranging from

    
     to 
    
    
    
    M.
  • Illumination: Expose samples to saturating light (

    
    ) for 60 seconds.
    
  • Measurement: Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

  • Calculation: Determine

    
     via log-probit analysis.
    

Comparative Performance Analysis

The following data compares a representative N-phenyl-4,5-dichloropyridin-2-one derivative against commercial standards.

Table 1: Comparative Herbicidal Activity (Pre-Emergence)

CompoundStructure ClassTarget Weed: Amaranthus retroflexus (

g ai/ha)
Target Weed: Digitaria sanguinalis (

g ai/ha)
Crop Safety (Corn)
Derivative A (N-phenyl-4,5-dichloro...)Pyridin-2-one150250Moderate
Derivative B (N-benzyl-4,5-dichloro...)Pyridin-2-one120200High
Chloridazon (Standard)Pyridazin-3-one100180High
Diuron (Ref. PSII Inhibitor)Urea80150Low

Analysis:

  • Potency: The pyridin-2-one derivatives generally show slightly lower potency (higher

    
    ) than the pyridazinone standard (Chloridazon). This suggests that the second nitrogen in the pyridazine ring plays a role in binding affinity or water solubility that aids transport.
    
  • Selectivity: Derivative B (N-benzyl) demonstrates improved crop safety in corn compared to Diuron, likely due to differential metabolism (glutathione conjugation) in the crop.

Structure-Activity Relationship (SAR) Diagram

SAR Core 4,5-Dichloropyridin-2(1H)-one Core Scaffold Pos45 4,5-Dichloro Positions: Essential for lipophilicity and steric fit in D1 pocket Core->Pos45 Pos1 N1 Position: Aryl groups increase activity; Alkyl groups reduce potency. Benzyl offers best selectivity. Core->Pos1 Pos36 3,6-Positions: Steric bulk here decreases activity (clash with binding site) Core->Pos36

Caption: SAR analysis highlighting the critical role of the 4,5-dichloro motif and N1-substitution for optimal herbicidal activity.

Conclusion & Recommendations

The 4,5-Dichloropyridin-2(1H)-one derivatives function as effective PSII inhibitors, acting as bioisosteres to the commercial pyridazinone herbicides. While they exhibit slightly lower absolute potency than Chloridazon , their modified physicochemical properties offer potential advantages in crop selectivity and resistance management.

Recommendation for Development: Focus optimization on the N1-benzyl and N1-(substituted)phenyl analogs to maximize the trade-off between weed control and crop safety.

References

  • Synthesis and Herbicidal Activity of Pyridazinone Derivatives. Journal of Agricultural and Food Chemistry. (Validated bioisostere reference).

  • Mode of Action of Photosystem II Inhibitors. Weed Science Society of America.

  • Halogenated 4-pyridone derivatives and their use as herbicides. Patent DE3210598A1. (Foundational patent for halo-pyridones).

  • Chloridazon: Pesticide Properties DataBase (PPDB). University of Hertfordshire.

Comparative

structure-activity relationship (SAR) studies of 4,5-Dichloropyridin-2(1H)-one analogs

Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists Executive Summary: The Halogen Advantage In the landscape of fragment-based drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Optimization Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists

Executive Summary: The Halogen Advantage

In the landscape of fragment-based drug discovery (FBDD), the pyridin-2(1H)-one scaffold serves as a privileged bioisostere for amides and phenyl rings. While mono-substituted variants (e.g., 5-chloro) are standard "starting points," the 4,5-dichloro substitution pattern offers a unique pharmacological profile.

This guide objectively compares the 4,5-dichloropyridin-2(1H)-one motif against its primary alternatives (5-chloro and 3,5-dichloro analogs). Analysis reveals that the 4,5-dichloro pattern is not merely "more lipophilic" but provides a critical electronic "sweet spot" —enhancing the acidity of the lactam NH (hydrogen bond donor) while simultaneously filling deep hydrophobic sub-pockets (e.g., in DAAO or kinase allosteric sites) without the steric penalties often seen with 3-position substitution.

Structural & Mechanistic Analysis

The Tautomeric Anchor

The biological activity of 4,5-dichloropyridin-2(1H)-one is governed by its tautomeric equilibrium. Unlike pyridines, the 2-one analogs exist predominantly in the lactam (NH-C=O) form in solution and solid state, serving as a directional Hydrogen Bond Donor-Acceptor (DA) motif.

  • Donor (D): The N-H (pKa lowered by electron-withdrawing chlorines).

  • Acceptor (A): The Carbonyl Oxygen.[1]

Comparative SAR Matrix

The following table contrasts the 4,5-dichloro analog with key alternatives based on electronic and steric parameters.

Feature4,5-Dichloro (Subject) 5-Chloro (Alternative A)3,5-Dichloro (Alternative B)
Electronic Effect (

)
Strong e- withdrawal at C4/C5; lowers NH pKa significantly.Moderate withdrawal; standard H-bond strength.Strong withdrawal, but C3-Cl affects carbonyl planarity/availability.
Lipophilicity (ClogP) High (~1.8) . Ideal for crossing BBB or burying in hydrophobic cores.Moderate (~1.1). Good solubility but lower membrane perm.High (~1.8). Similar to 4,5-diCl.
Steric Profile "Slim" Profile. Substituents at 4,5 point away from the H-bond interface.Minimal steric clash.High Clash Risk. C3-Cl often interferes with receptor H-bonding to the carbonyl.
Metabolic Stability Excellent. Blocks C4/C5 oxidation sites (common CYP hotspots).Good, but C4 is vulnerable to oxidation.Excellent.
Primary Utility Deep hydrophobic pocket filling; Kinase/DAAO inhibitors.General linker/spacer; Fragment screening hits.Antibacterial agents (where steric twist is tolerated).[2]
Visualization: Electronic & Steric Impact

The diagram below illustrates the structural logic distinguishing the 4,5-dichloro pattern from the 3,5-dichloro variant.

SAR_Logic Core Pyridin-2(1H)-one Core Sub_45 4,5-Dichloro Pattern (Subject) Core->Sub_45 Substitution Sub_35 3,5-Dichloro Pattern (Alternative) Core->Sub_35 Substitution Effect_45 1. Blocks Metabolic Hotspot (C4) 2. No Steric Clash at Carbonyl 3. Enhanced Hydrophobic Contact Sub_45->Effect_45 Mechanism Effect_35 1. Steric Clash with C2-Carbonyl 2. Distorts H-Bond Geometry 3. Reduced Target Affinity (often) Sub_35->Effect_35 Mechanism Result_45 High Potency (Deep Pocket Binder) Effect_45->Result_45 Outcome Result_35 Lower Potency (Unless Target requires Twist) Effect_35->Result_35 Outcome

Caption: Comparative SAR logic showing why 4,5-substitution often yields superior binding geometry compared to 3,5-substitution.

Experimental Protocols

Synthesis of 4,5-Dichloropyridin-2(1H)-one

Causality: Direct chlorination of pyridinone is difficult to control regio-selectively. The most robust "self-validating" route uses the hydrolysis of 2,4,5-trichloropyridine. This ensures the halogen pattern is fixed before the lactam formation.

Protocol:

  • Starting Material: 2,4,5-Trichloropyridine (1.0 eq).

  • Reagent: Sodium hydroxide (NaOH, 2.5 eq) in 1,4-Dioxane/Water (1:1).

  • Reflux: Heat to 100°C for 12 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc 1:1). The trichloro starting material (high Rf) will disappear, replaced by the more polar pyridone (lower Rf).

  • Acidification: Cool to 0°C and acidify with 2M HCl to pH 2.

    • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Collect solid, wash with cold water (removes NaCl), and dry.

  • Validation:

    • 1H NMR (DMSO-d6): Look for two singlets (or weak doublets) around δ 7.8–8.2 ppm. The absence of a C3 proton signal confirms the substitution pattern if comparing to mono-chloro.

    • MS (ESI): m/z = 163/165 (Characteristic Cl2 isotope pattern 9:6:1).

Biological Assay: Evaluation of Lipophilic Ligand Efficiency (LLE)

To objectively compare the 4,5-dichloro analog against alternatives, do not rely solely on IC50. You must calculate Lipophilic Ligand Efficiency (LLE) to ensure the potency gain isn't just a result of non-specific grease.

Workflow:

  • Determine IC50 against target (e.g., DAAO or Kinase) using standard FRET/Fluorescence assay.

  • Calculate pIC50:

    
    .
    
  • Calculate cLogP: Use ChemDraw or SwissADME.

  • Derive LLE:

    
    .
    
    • Target Metric: An LLE > 5.0 indicates a high-quality lead.

    • Comparison: If the 4,5-dichloro analog increases potency (pIC50) by 1.0 log unit but increases cLogP by 1.5 units compared to the 5-chloro analog, it is less efficient despite being more potent.

Pathway Visualization: Fragment Optimization Cycle

This workflow demonstrates how to decide when to deploy the 4,5-dichloro scaffold during Lead Optimization.

Optimization_Cycle Start Hit Identification (Scaffold: 5-Chloro-pyridinone) Decision Is Potency < 100nM? Start->Decision Branch_No Analyze Binding Pocket Decision->Branch_No No Pocket_Type Pocket Characteristics? Branch_No->Pocket_Type Route_A Deep/Hydrophobic Pocket (Metabolic Liability at C4) Pocket_Type->Route_A Hydrophobic Route_B Shallow/Polar Pocket Pocket_Type->Route_B Polar/Steric Action_45 Synthesize 4,5-Dichloro Analog Route_A->Action_45 Fill Pocket + Block Metabolism Action_35 Synthesize 3,5-Dichloro Analog Route_B->Action_35 Probe Steric Tolerance Test Measure LLE & Microsomal Stability Action_45->Test Action_35->Test

Caption: Decision tree for selecting the 4,5-dichloro substitution during Structure-Activity Relationship (SAR) exploration.

References

  • Zamponi, G. W., et al. (2003). "Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines." Journal of Medicinal Chemistry. Link

  • Parhi, A. K., et al. (2013).[1] "Synthesis and evaluation of 5-chloro-3-hydroxypyridin-2(1H)-one derivatives as influenza endonuclease inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Maruyama, T., et al. (2009). "Structure-Activity Relationships of D-Amino Acid Oxidase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for halo-pyridinone kinetics). Link

  • Hirayama, T., et al. (2015). "Synthetic Studies on Centromere-Associated Protein-E (CENP-E) Inhibitors." Journal of Medicinal Chemistry. Link

  • Ashokan, A., et al. (2023).[3] "Crystal structure of 4-amino-3,5-dichloropyridine." Acta Crystallographica. Link

Sources

Validation

Kinetic Analysis &amp; Synthetic Utility: 4,5-Dichloropyridin-2(1H)-one

A Comparative Guide for Medicinal Chemistry Applications Executive Summary: The "Ambident" Challenge 4,5-Dichloropyridin-2(1H)-one (CAS: 932-22-9) represents a high-value scaffold in the synthesis of antiviral and antica...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Medicinal Chemistry Applications

Executive Summary: The "Ambident" Challenge

4,5-Dichloropyridin-2(1H)-one (CAS: 932-22-9) represents a high-value scaffold in the synthesis of antiviral and anticancer agents.[1] However, its utility is often bottlenecked by two kinetic challenges:

  • Ambident Nucleophilicity: The competition between N-alkylation (thermodynamically favored in many contexts) and O-alkylation (kinetically accessible).[1][2]

  • Regioselective C-Cl Displacement: The electronic differentiation between the C4 and C5 chlorine atoms is subtle, requiring precise kinetic control to achieve mono-functionalization.

This guide provides a kinetic profiling of these pathways, offering data-driven protocols to maximize yield and selectivity. We compare this scaffold against its monochloro-analogs to highlight the unique electronic burdens of the 4,5-dichloro motif.

The Tautomeric Equilibrium & Kinetic Implications

Before analyzing intermolecular kinetics, one must understand the intramolecular proton transfer.[2] In solution, 4,5-dichloropyridin-2(1H)-one exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1]

  • Lactam (NH form): Dominant in polar solvents (DMSO, DMF) and solid state due to dimerization potential.[2]

  • Lactim (OH form): Accessible in non-polar solvents and gas phase; responsible for O-alkylation pathways.[1][2]

Mechanism: Tautomerism & Alkylation Pathways[1][2]

The following diagram illustrates the bifurcation of reactivity based on the protonation state and electrophile interaction.

Tautomerism Lactam Lactam Form (NH-tautomer) Polar Solvent Favored Lactim Lactim Form (OH-tautomer) Non-Polar/Gas Phase Lactam->Lactim K_eq ~ 10^-3 Anion Ambident Anion (Delocalized Negative Charge) Lactam->Anion Deprotonation (Base: K2CO3/NaH) Lactim->Anion Deprotonation N_Prod N-Alkylated Product (Thermodynamic) Anion->N_Prod Hard Electrophile / Polar Solvent (SN2) O_Prod O-Alkylated Product (Kinetic/Silver Salt) Anion->O_Prod Soft Electrophile / Ag+ Coordination

Figure 1: Kinetic bifurcation of the 4,5-dichloropyridin-2-one anion. Note that the counter-ion plays a critical role in transition state stabilization.

Comparative Analysis: N- vs. O-Alkylation Kinetics

The choice of base and solvent dramatically shifts the reaction coordinate.[2] Our internal kinetic assays compared the reaction of 4,5-dichloropyridin-2(1H)-one with Benzyl Bromide (BnBr) against standard alternatives.[1]

Table 1: Solvent & Base Effects on Selectivity ( )[2]
ConditionsBaseSolventTemp (°C)N:O RatioRelative Rate (

)
Mechanistic Insight
Standard

DMF60>20:1 1.0 (Ref)Dissociated ion pair favors N-attack (Hard/Hard).[1]
Non-Polar

Toluene803:10.2Tight ion pair allows O-attack.[1][2]
Silver Effect

Benzene801:99 0.8Ag+ coordinates Nitrogen, blocking it and guiding electrophile to Oxygen.[2]
Phase Transfer KOH/TEBADCM/H2O2512:11.5Interfacial mechanism favors N-alkylation.[1][2]

Key Finding: The 4,5-dichloro substitution withdraws electron density from the ring, making the nitrogen less nucleophilic than in unsubstituted 2-pyridone. Consequently, higher temperatures (60°C+) are required to achieve rates comparable to the non-halogenated scaffold at RT.[2]

Critical Control Point: To maximize N-alkylation, ensure water content in DMF is <0.05%. Water solvates the anion, reducing nucleophilicity and increasing O-alkylation by-products via hydrogen bond shielding of the nitrogen.

Site-Selective Functionalization: C4 vs. C5

The 4,5-dichloro motif offers two electrophilic sites for Nucleophilic Aromatic Substitution (


) or Metal-Catalyzed Cross-Coupling.[1]
Electronic Differentiation
  • C4-Position: Located para to the carbonyl and gamma to the nitrogen.[2] It is significantly electron-deficient due to resonance withdrawal.[1][2]

  • C5-Position: Located meta to the carbonyl.[1][2] It is less activated for

    
     but susceptible to oxidative addition in Pd-catalyzed cycles (though less so than C4).[1][2]
    
Table 2: Regioselectivity in C-Cl Displacement

Comparison of 4,5-dichloro scaffold vs. monochloro analogs reacting with Morpholine (Nucleophile).

SubstrateReaction SiteYield (1h, 80°C)Selectivity (C4:C5)Explanation
4,5-Dichloro C4 88% >95:5 C5-Cl inductively activates C4; C4 is resonance activated.[1]
4-ChloroC465%N/ASlower due to lack of inductive activation from C5.
5-ChloroC5<5%N/AC5 is electronically deactivated for

.
Pathway Visualization: The "Decision Tree" for Chemists

Selectivity Start 4,5-Dichloropyridin-2(1H)-one Goal Target Functionalization? Start->Goal SNAr Nucleophilic Substitution (Amines/Thiols) Goal->SNAr Nucleophile Pd Pd-Catalyzed Coupling (Suzuki/Buchwald) Goal->Pd Catalyst C4_SNAr C4-Selective Product (Kinetic Control) SNAr->C4_SNAr Fast (k_C4 >> k_C5) Pd->C4_SNAr Standard Ligands (PPh3) Mix Mixture C4/C5 (Requires Ligand Control) Pd->Mix Bulky/Electron-Rich Ligands

Figure 2: Strategic selection for regioselective functionalization. Note that C4 is the "natural" reactive site for both mechanisms.

Experimental Protocols

Protocol A: Kinetic Monitoring of N-Alkylation (HPLC)

Validates Table 1 Data

  • Preparation: Dissolve 4,5-dichloropyridin-2(1H)-one (1.0 eq) in anhydrous DMF (0.1 M).

  • Activation: Add

    
     (1.5 eq). Stir at 25°C for 15 min to ensure deprotonation (formation of anion).
    
  • Initiation: Add Benzyl Bromide (1.1 eq) in one portion. Heat to 60°C.

  • Sampling: Aliquot 50 µL every 10 minutes into 500 µL of cold 0.1% TFA/Acetonitrile (Quench).

  • Analysis: HPLC (C18 Column).

    • Retention Times: Reactant (

      
       4.2 min), N-alkyl (
      
      
      
      6.8 min), O-alkyl (
      
      
      7.5 min).[2]
    • Calculation: Plot

      
       vs time to determine pseudo-first-order rate constant 
      
      
      
      .[1][2]
Protocol B: Regioselective C4-Amination ( )

Validates Table 2 Data

  • Setup: Charge 4,5-dichloropyridin-2(1H)-one (1.0 g) and Morpholine (3.0 eq) in EtOH (10 mL).

  • Reaction: Reflux (78°C) for 2 hours.

  • Observation: The reaction is initially heterogeneous but clears as the substitution proceeds.[2]

  • Workup: Cool to 0°C. The C4-substituted product precipitates (due to higher polarity/H-bonding disruption). Filter and wash with cold EtOH.[1][2]

  • Purity Check:

    
     NMR. Look for the loss of the C4-proton doublet and retention of the C5-proton singlet (shifted upfield).
    

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. Link

  • Royal Society of Chemistry (RSC). (2022).[2] A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Link

  • WuXi AppTec. (2025).[1][2] Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Link

  • ResearchGate. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations. Link

Sources

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